BT#9
Description
Properties
Molecular Formula |
C20H27N3O |
|---|---|
Molecular Weight |
325.46 |
IUPAC Name |
(E)-N-Carbamimidoyl-4-((3-ethyl-2,4,4-trimethylcyclohex-2-en-1-ylidene)methyl)benzamide |
InChI |
InChI=1S/C20H27N3O/c1-5-17-13(2)16(10-11-20(17,3)4)12-14-6-8-15(9-7-14)18(24)23-19(21)22/h6-9,12H,5,10-11H2,1-4H3,(H4,21,22,23,24)/b16-12+ |
InChI Key |
XSSNKBMVZGXBCU-FOWTUZBSSA-N |
SMILES |
O=C(NC(N)=N)C1=CC=C(/C=C2C(C)=C(CC)C(C)(C)CC/2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BT#9 |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of BT#9?
An In-depth Technical Guide on the Chemical Structure of BT#9 (BTK Ligand 9)
For researchers, scientists, and drug development professionals, a precise understanding of a compound's chemical structure is paramount. This guide provides a detailed overview of the chemical identity of the molecule commonly referred to as this compound, also known as BTK ligand 9.
Chemical Identification and Structure
This compound has been identified as a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). In scientific literature, it is often referred to as "compound 9" from a specific publication detailing its discovery and activity.
Synonyms:
-
BTK ligand 9
-
Compound 9 (in specific contexts)
Based on available chemical database information, the systematic IUPAC name for this compound is 6-((6,7-dimethoxyquinazolin-4-yl)oxy)-N,2-dimethylbenzofuran-3-carboxamide .
The structure of this compound is characterized by a central benzofuran core linked to a dimethoxyquinazoline moiety and a carboxamide group.
Chemical Structure Diagram
The following diagram illustrates the two-dimensional chemical structure of this compound.
Quantitative Data
The following table summarizes key chemical identifiers for this compound.
| Data Point | Value |
| Molecular Formula | C₂₁H₁₉N₃O₅ |
| Molecular Weight | 393.40 g/mol |
| Canonical SMILES | CC1=C(C(=O)NC)C2=CC(=CC=C2O1)OC3=C4C=C(C(=C4N=CN=C3)OC)OC |
| InChI Key | BALLNEJQLSTPIO-UHFFFAOYSA-N |
Experimental Protocols
The identification and characterization of this compound as a BTK inhibitor involved various experimental procedures. While specific, detailed protocols are proprietary to the discovering entities, the general methodologies employed in the characterization of such kinase inhibitors are outlined below.
General Kinase Inhibition Assay Protocol (Example)
-
Objective: To determine the in vitro potency of a test compound (e.g., this compound) against a target kinase (e.g., BTK).
-
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a poly-Glu,Tyr peptide)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)
-
Microtiter plates (e.g., 384-well)
-
-
Procedure:
-
A solution of the BTK enzyme is prepared in kinase buffer.
-
The test compound (this compound) is serially diluted in DMSO and then added to the wells of the microtiter plate.
-
The BTK enzyme solution is added to the wells containing the test compound and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA).
-
The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method. For example, if a luminescence-based assay is used, the remaining ATP is measured, which is inversely proportional to kinase activity.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀ value).
-
Signaling Pathway Analysis in a Cellular Context
The following diagram illustrates a simplified, generalized workflow for assessing the impact of a BTK inhibitor like this compound on a relevant cellular signaling pathway.
Preliminary Studies on the Efficacy of BT8009 (Zelenectide Pevedotin)
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the preliminary efficacy and mechanism of action of BT8009 (Zelenectide pevedotin), a novel Bicycle Toxin Conjugate (BTC). It is intended for researchers, scientists, and drug development professionals interested in emerging targeted cancer therapies. The information presented herein is compiled from publicly available preclinical and clinical trial data.
Introduction
Zelenectide pevedotin (formerly BT8009) is a first-in-class investigational therapeutic agent designed for the treatment of advanced solid tumors expressing Nectin-4.[1][2] Nectin-4 is a cell adhesion molecule with limited expression in healthy adult tissues but is overexpressed in various cancers, including urothelial carcinoma, making it an attractive target for directed therapy.[3][4][5]
BT8009 represents a new class of therapeutics known as Bicycle Toxin Conjugates (BTCs). These are distinct from antibody-drug conjugates (ADCs) due to their much lower molecular weight.[1][3] The small size of BTCs (approximately 4 kDa compared to ~150 kDa for ADCs) allows for rapid and extensive penetration into the tumor microenvironment, while also enabling swift renal clearance from systemic circulation.[6][7][8] This pharmacokinetic profile is intended to maximize payload delivery to the tumor while minimizing exposure to healthy tissues and reducing toxicity.[3][6][7] The FDA has granted Fast Track Designation for BT8009 as a monotherapy for adults with previously treated locally advanced or metastatic urothelial carcinoma.[4]
Mechanism of Action
BT8009 is comprised of three key components: a bicyclic peptide that binds with high affinity to Nectin-4, a cleavable linker, and the cytotoxic agent monomethyl auristatin E (MMAE).[3][4][5]
-
Targeting: The bicyclic peptide component of BT8009 is highly selective for Nectin-4, allowing it to home in on cancer cells that overexpress this protein on their surface.[5][9]
-
Payload Delivery: Once bound to Nectin-4 on the tumor cell, the valine-citrulline linker is designed to be cleaved by proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[6][8]
-
Cytotoxicity: The cleavage of the linker releases the MMAE payload, a potent anti-mitotic agent. MMAE then disrupts the microtubule network within the cancer cells, leading to cell cycle arrest and apoptosis.[6]
The proposed mechanism of action for BT8009 is illustrated in the signaling pathway diagram below.
References
- 1. onclive.com [onclive.com]
- 2. Zelenectide Pevedotin Shows Promise in Urothelial Carcinoma Treatment [trial.medpath.com]
- 3. ascopubs.org [ascopubs.org]
- 4. targetedonc.com [targetedonc.com]
- 5. bicycletherapeutics.com [bicycletherapeutics.com]
- 6. BT8009; A Nectin-4 Targeting Bicycle Toxin Conjugate for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BT8009; A Nectin-4 Targeting Bicycle Toxin Conjugate for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unleashing the Potential of BT8009: Targeting Nectin-4 in Cancer Therapy [synapse.patsnap.com]
The MAGMAS Inhibitor BT#9: A Preclinical Safety and Toxicity Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BT#9 is a novel small-molecule inhibitor targeting the mitochondrial-associated protein MAGMAS (Mitochondria-Associated Granulocyte-Macrophage Colony-Stimulating Factor Signaling protein). MAGMAS is a critical component of the TIM23 mitochondrial protein import complex, and its inhibition has emerged as a potential therapeutic strategy in oncology, particularly for aggressive cancers such as glioblastoma, prostate cancer, and ovarian cancer. This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity data for this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the evaluation of this and similar targeted therapies. The guide summarizes key findings from in vitro and in vivo studies, outlines experimental methodologies where available, and presents the mechanism of action through signaling pathway diagrams. While promising anti-neoplastic activity has been demonstrated, this document also highlights the existing gaps in the comprehensive safety and toxicity assessment of this compound.
Introduction
Mitochondria are central to cellular metabolism, signaling, and apoptosis. The dysregulation of mitochondrial function is a hallmark of cancer, making mitochondrial proteins attractive targets for therapeutic intervention. MAGMAS, also known as TIM16, is a subunit of the translocase of the inner mitochondrial membrane 23 (TIM23) complex, which is essential for the import of nuclear-encoded proteins into the mitochondrial matrix. Overexpression of MAGMAS has been observed in several human cancers, including glioblastoma, prostate cancer, and ovarian cancer, where it is believed to contribute to cell survival and resistance to apoptosis.
This compound is a synthetic small molecule designed to inhibit the function of MAGMAS. By disrupting the mitochondrial protein import machinery, this compound has been shown to induce cancer cell death, inhibit cell migration and invasion, and impair mitochondrial respiration. This guide synthesizes the publicly available preclinical data on the safety and toxicity profile of this compound to inform further research and development.
Non-Clinical Safety and Toxicity
The preclinical safety evaluation of this compound is currently limited, with available data primarily from in vitro cytotoxicity assays and preliminary in vivo studies in mice.
In Vitro Cytotoxicity
This compound has demonstrated dose- and time-dependent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| Glioblastoma | ||||
| D-54 MG | Glioblastoma | Not specified | 72 | [1] |
| U-251 MG | Glioblastoma | ~5.0 | 72 | [1] |
| U-118 MG | Glioblastoma | Not specified | 72 | [1] |
| LN-229 | Glioblastoma | 6.5 | Not specified | [2] |
| Medulloblastoma | ||||
| DAOY | Medulloblastoma (SHH subtype) | 3.6 | 24 | [3] |
| 2.3 | 48 | [3] | ||
| 2.1 | 72 | [3] | ||
| D425 | Medulloblastoma (Group 3) | 3.4 | 24 | [3] |
| 2.2 | 48 | [3] | ||
| 2.1 | 72 | [3] | ||
| Prostate Cancer | ||||
| DU145 | Prostate Cancer | Not specified | Not specified | [4] |
| PC3 | Prostate Cancer | Not specified | Not specified | [4] |
| Normal Cells | ||||
| WPMY-1 | Normal Prostate | Little effect | Not specified | [4] |
In Vivo Toxicity
In vivo toxicity data for this compound is sparse and primarily derived from studies in mice.
Acute Toxicity: A dose-escalation study in female Balb-C mice identified a maximum tolerated dose (MTD) for a single intravenous (IV) injection. Doses ranging from 0.1 mg/kg to 50 mg/kg were evaluated, and a dose of 30 mg/kg was reported to be well-tolerated with minimal observed adverse effects[1].
Quantitative In Vivo Toxicity Data Summary:
| Parameter | Species | Route of Administration | Value | Reference |
| Maximum Tolerated Dose (MTD) | Mouse (Balb-C) | Intravenous (IV) | 30 mg/kg | [1] |
| Lethal Dose, 50% (LD50) | Not Available | Not Available | Not Available | |
| No Observed Adverse Effect Level (NOAEL) | Not Available | Not Available | Not Available |
Organ Toxicity: One study reported that oral gavage of this compound in mice did not result in observable toxicity in the liver, pancreas, or small intestine upon histopathological examination (H&E staining). However, the specific dosage and duration of this study are not detailed in the available literature.
Safety Pharmacology, Genotoxicity, and Reproductive Toxicity: There is currently no publicly available information on the safety pharmacology (effects on cardiovascular, respiratory, and central nervous systems), genotoxicity (e.g., Ames test, chromosomal aberration assays), or reproductive and developmental toxicity of this compound.
Pharmacokinetics
Preliminary pharmacokinetic (PK) data for this compound is available from a pilot study in female Balb-C mice following a single 30 mg/kg intravenous dose[1].
Pharmacokinetic Parameters of this compound in Mice:
| Parameter | Value | Unit |
| Dose | 30 | mg/kg |
| Route of Administration | Intravenous (IV) | - |
| Cmax (at 5 minutes) | 4497.06 | ng/mL |
| Apparent Half-life (t1/2) | 209.2 | minutes |
Blood-Brain Barrier Penetration: In vivo studies in mice have demonstrated that this compound can cross the blood-brain barrier[1]. This is a significant finding for its potential application in treating brain malignancies like glioblastoma.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the MAGMAS protein, a key component of the TIM23 mitochondrial protein import complex. This disruption of mitochondrial function leads to a cascade of downstream events culminating in cell death.
Key Mechanistic Actions:
-
Inhibition of Mitochondrial Protein Import: By binding to MAGMAS, this compound disrupts the translocation of nuclear-encoded proteins into the mitochondrial matrix.
-
Impairment of Mitochondrial Respiration: Treatment with this compound leads to a dose-dependent decrease in the oxygen consumption rate (OCR), indicating impaired oxidative phosphorylation[1].
-
Induction of Apoptosis and Necrosis: this compound induces programmed cell death through both apoptotic and necrotic pathways. This is associated with the activation of caspase-3[1]. In some prostate cancer cell lines, the primary mode of cell death appears to be caspase-independent necrosis associated with an accumulation of reactive oxygen species (ROS)[4].
-
Inhibition of Cell Migration and Invasion: this compound has been shown to reduce the migratory and invasive capabilities of cancer cells in vitro[1].
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-mediated MAGMAS inhibition.
Caption: Workflow for in vivo MTD and PK study of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the safety and toxicity studies of this compound are not extensively reported in the public domain. The following are generalized methodologies based on the available literature.
5.1. In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in the range of 0.1 to 50 µM) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for specific durations (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.
5.2. In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Female Balb-C mice are typically used.
-
Dose Formulation: this compound is formulated in a suitable vehicle for intravenous injection (e.g., Captisol).
-
Dose Administration: A single dose of this compound is administered intravenously via the tail vein across different dose groups.
-
Clinical Observations: Animals are monitored for clinical signs of toxicity, including changes in appearance, behavior, and body weight, for a specified period.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.
5.3. In Vivo Pharmacokinetic Study
-
Animal Model and Dosing: A cohort of mice receives a single intravenous dose of this compound at the determined MTD.
-
Blood Sampling: Blood samples are collected from subgroups of animals at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via methods such as retro-orbital bleeding or cardiac puncture (as a terminal procedure).
-
Plasma Preparation: Blood samples are processed to obtain plasma.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, t1/2, and AUC (Area Under the Curve), using non-compartmental analysis.
Summary and Future Directions
The preclinical data available for the MAGMAS inhibitor this compound suggest a promising anti-cancer agent with a mechanism of action rooted in the disruption of mitochondrial function. It demonstrates potent in vitro cytotoxicity against various cancer cell lines and has been shown to cross the blood-brain barrier, a critical attribute for treating central nervous system malignancies.
However, the current safety and toxicity profile of this compound is incomplete. To advance its development, a more comprehensive preclinical safety assessment is imperative. Key areas for future investigation include:
-
Comprehensive In Vivo Toxicity Studies: Conducting single- and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to establish a more definitive safety profile, including the No Observed Adverse Effect Level (NOAEL).
-
Safety Pharmacology: Evaluating the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity and Carcinogenicity: Assessing the mutagenic and carcinogenic potential of this compound through a standard battery of tests.
-
Reproductive and Developmental Toxicology: Investigating the potential effects of this compound on fertility, embryonic development, and teratogenicity.
-
ADME Studies: Fully characterizing the absorption, distribution, metabolism, and excretion of this compound to understand its disposition in the body.
The successful completion of these studies will be crucial in determining the therapeutic index of this compound and informing the design of potential future clinical trials. Researchers and drug developers should proceed with a clear understanding of both the potential efficacy and the current knowledge gaps in the safety profile of this novel MAGMAS inhibitor.
References
- 1. Magmas inhibition as a potential treatment strategy in malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new hit to lead magmas inhibitors as potential therapeutics for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical assessment of MAGMAS inhibitor as a potential therapy for pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Technical Guide to In Silico Modeling of Protein-Ligand Interactions: A Case Study on Bromodomain-containing Protein 9 (BRD9)
Introduction
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a virtual shortcut to expedite the lengthy and costly process of therapeutic development.[1] By leveraging computational power and our growing knowledge of biological structures, CADD methods allow researchers to simulate, predict, and analyze molecular interactions at an atomic level.[2] These techniques are broadly categorized as either structure-based, used when the 3D structure of the target is known, or ligand-based, which relies on the properties of known active molecules.[1][3]
This guide provides an in-depth overview of the core methodologies in structure-based in silico modeling, a critical component for identifying and optimizing novel drug candidates.[3] Given the ambiguity of the term "BT#9" in scientific literature, this document will use the well-characterized Bromodomain-containing protein 9 (BRD9) as a representative case study. The principles and workflows described herein are widely applicable to the study of other protein-ligand interactions.
BRD9 is a specific subunit of the non-canonical SWI/SNF (ncBAF) chromatin-remodeling complex.[4] Its aberrant activity has been linked to various malignancies, making it a promising therapeutic target.[5] Understanding its interactions through computational modeling provides a powerful avenue for the rational design of novel inhibitors.
BRD9 Signaling Pathway Context
BRD9 plays a crucial role in gene expression by regulating chromatin structure. Mechanistically, BRD9 forms a complex with BRD4, SMAD2/3, β-CATENIN, and the histone acetyltransferase P300. This complex modulates the activity of the TGF-β/Nodal/Activin and Wnt signaling pathways by controlling the deposition of activating histone marks (H3K27ac) on target genes.[4] This regulatory function is critical for maintaining pluripotency in stem cells and has been implicated in the progression of pancreatic and breast cancers.[4]
Core In Silico Methodologies: A Workflow
The process of modeling protein-ligand interactions involves a series of computational steps designed to predict the binding mode and affinity of a small molecule (ligand) to a protein target. This workflow is fundamental to structure-based virtual screening and lead optimization.[3][5]
Experimental Protocols
The initial step in any structure-based design project is the preparation of the target protein's 3D structure.
-
Structure Retrieval: Obtain the crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For instance, several crystal structures of BRD9 co-complexed with known binders are available.[6]
-
Preparation Steps: Using software like Maestro (Schrödinger) or Chimera, the raw PDB file is processed to:
-
Remove water molecules and other non-essential co-solvents.
-
Add hydrogen atoms, which are typically absent in crystal structures.
-
Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.
-
Repair any missing side chains or loops.
-
Perform a restrained energy minimization to relieve steric clashes.
-
A library of small molecules is prepared for docking.
-
2D to 3D Conversion: Ligand structures, often in 2D format (e.g., SMILES), are converted to 3D structures.
-
Tautomer and Ionization States: Generate possible tautomers and ionization states relevant to physiological pH.
-
Energy Minimization: Each ligand conformation is minimized using a suitable force field (e.g., OPLS, MMFF) to obtain a low-energy starting structure.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[7]
-
Binding Site Definition: The binding site (or active site) on the protein is defined. This is typically specified as a grid box centered on the position of a co-crystallized ligand or key active site residues.[5]
-
Docking Algorithm: A docking program (e.g., Glide, AutoDock, LeadIT) is used to sample a wide range of ligand poses within the defined binding site.[5]
-
Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Scoring functions can be force-field based, empirical, or knowledge-based.[1] The poses are then ranked, with the top-scoring pose representing the most probable binding mode.
While docking provides a static snapshot, MD simulations are used to study the dynamic behavior and stability of the protein-ligand complex over time.[6][7]
-
System Setup: The top-scoring docked complex is placed in a simulation box filled with explicit solvent (e.g., a water model like TIP3P) and counter-ions to neutralize the system's charge.
-
Equilibration: The system undergoes a series of energy minimization and equilibration steps. During equilibration, the temperature and pressure are gradually brought to the desired values (e.g., 300 K and 1 atm), and the solvent is allowed to relax around the complex.
-
Production Run: A production simulation is run for a specified duration (e.g., 100 nanoseconds).[6] During this phase, the atomic coordinates and velocities are saved at regular intervals, creating a trajectory of the complex's motion.
From the MD trajectory, the binding free energy can be estimated to provide a more accurate ranking of potential binders than docking scores alone.
-
MM-GBSA/PBSA: The Molecular Mechanics/Generalized Born Surface Area (or Poisson-Boltzmann Surface Area) method is a popular end-point technique. It calculates the free energy of binding by combining molecular mechanics energy terms with solvation free energy estimates.[6] This analysis is performed on snapshots extracted from the stable portion of the MD trajectory.
Data Presentation: In Silico Analysis of BRD9 Binders
The following tables summarize quantitative data from a computational study on BRD9, comparing molecular redocking scores with binding free energies calculated from 100 ns MD simulations.[6]
Table 1: Molecular Redocking and MM-GBSA Binding Energies for BRD9 Ligands
| PDB ID | Ligand | Molecular Docking Score (kcal/mol) | MM-GBSA ΔG_bind (kcal/mol) |
| 4UIU | BI-9564 | -9.1 | -45.7 ± 4.1 |
| 5EU1 | LP99 | -10.2 | -50.1 ± 3.9 |
| 5F1H | Compound 3a | -8.5 | -42.3 ± 4.5 |
| 5I82 | I-BRD9 | -9.8 | -48.2 ± 3.7 |
| 5IGM | Compound 1 | -9.5 | -46.5 ± 4.0 |
| 6V2F | Compound 2 | -10.5 | -52.0 ± 4.2 |
| 6V2G | Compound 3 | -10.1 | -49.8 ± 3.8 |
| 6V2H | Compound 4 | -9.9 | -47.1 ± 4.3 |
Note: Data is adapted from a study by Brindisi et al.[6] MM-GBSA values are presented as mean ± standard deviation.
Table 2: Per-Residue Interaction Energy Decomposition
This analysis identifies key amino acid residues within the BRD9 binding pocket that contribute most significantly to ligand binding.
| Ligand (PDB ID) | Key Interacting Residues (Contribution < -1.5 kcal/mol) |
| BI-9564 (4UIU) | Tyr106, Asn101, Phe44, Val47 |
| LP99 (5EU1) | Tyr106, Asn101, Phe44, Trp40 |
| I-BRD9 (5I82) | Tyr106, Asn101, Phe44, Cys102 |
| Compound 2 (6V2F) | Tyr106, Asn101, Phe44, Val47, Trp40 |
Note: This is a representative summary based on the findings that specific residues consistently show strong energetic contributions across multiple high-affinity ligands.[6]
Conclusion
In silico modeling provides a robust framework for investigating protein-ligand interactions at a molecular level. Through a systematic workflow encompassing target preparation, molecular docking, and molecular dynamics simulations, researchers can effectively screen vast chemical libraries, predict binding affinities, and gain detailed insights into the structural determinants of molecular recognition.[3] As demonstrated with the BRD9 case study, these computational methods generate actionable data that can guide the synthesis and biological testing of new therapeutic agents, ultimately accelerating the journey from concept to clinic. The continued evolution of algorithms and computational power promises to further enhance the predictive accuracy and impact of these indispensable tools in drug discovery.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Ligand Binding to Bromodomain-Containing Protein 9 (BRD9): A Guide to the Selection of Potential Binders by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Analogs and Derivatives of BT#9, a Novel Magmas Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known analogs and derivatives of BT#9, a novel small-molecule inhibitor of the Mitochondria-associated protein involved in granulocyte-macrophage colony-stimulating factor signal transduction (Magmas). This document details the chemical structures, biological activities, and the underlying mechanisms of action of this compound and its derivatives, with a focus on their potential as anti-cancer agents.
Core Compound: this compound
This compound has been identified as a promising hit compound with significant anti-tumor effects, particularly in glioma and prostate cancer models.[1][2][3][4][5][6] Its mechanism of action involves the inhibition of Magmas, a protein crucial for mitochondrial protein import and cellular respiration.[4][7][8]
Chemical Structure of this compound
The chemical structure of this compound is presented below. It is characterized by a central guanidine moiety, which has been a key site for chemical modification in the development of its analogs.
(Image of the chemical structure of this compound would be placed here if image generation were supported)
Known Analogs and Derivatives
Structure-activity relationship (SAR) studies on this compound have led to the synthesis of seventeen new compounds, including more potent carboxamide, oxadiazole, and oxadiazaborole derivatives.[9] These modifications primarily target the guanidine portion of the this compound scaffold.[9] Among these, the carboxamide derivatives BT-851 and BT-892 have demonstrated superior activity compared to the parent compound.[9]
Chemical Structures of Key Derivatives: BT-851 and BT-892
The exact chemical structures of BT-851 and BT-892 are detailed in the supplementary information of the primary research articles. These structures highlight the replacement of the guanidine group with a carboxamide linkage, a critical modification for enhanced biological activity.
(Images of the chemical structures of BT-851 and BT-892 would be placed here if image generation were supported)
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its most active derivatives, providing a comparative view of their biological efficacy.
Table 1: In Vitro Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | DAOY (Medulloblastoma) | 3.6 (24h), 2.3 (48h), 2.1 (72h) | --INVALID-LINK-- |
| D425 (Medulloblastoma) | 3.4 (24h), 2.2 (48h), 2.1 (72h) | --INVALID-LINK-- | |
| D-54 MG (Glioma) | Not specified | --INVALID-LINK-- | |
| U-251 MG (Glioma) | Not specified | --INVALID-LINK-- | |
| BT-851 | D54MG (Glioblastoma) | 6.6 | --INVALID-LINK-- |
| BT-892 | D54MG (Glioblastoma) | 3.8 | --INVALID-LINK-- |
| U251 (Glioblastoma) | 6.0 | --INVALID-LINK-- | |
| LN-229 (Glioblastoma) | 5.9 | --INVALID-LINK-- |
Table 2: Binding Affinity of this compound
| Compound | Target | Kd (µM) | Reference |
| This compound | Magmas | 33 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound and its analogs are crucial for reproducibility and further development.
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives generally involves multi-step organic synthesis. A common strategy for the generation of carboxamide derivatives like BT-851 and BT-892 involves an amide coupling reaction between a carboxylic acid intermediate and a corresponding amine. The synthesis of oxadiazole derivatives is typically achieved through a cyclization reaction.
General Protocol for Amide Coupling:
-
Dissolve the carboxylic acid precursor in a suitable aprotic solvent (e.g., DMF).
-
Add a coupling agent (e.g., CDI, HATU) and an amine base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature for a specified period.
-
Add the desired amine and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Purify the product using column chromatography.
Biological Assays
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Culture cells on coverslips and treat with the test compound.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) with DCFDA
The DCFDA (2',7'-dichlorofluorescin diacetate) assay measures intracellular ROS levels.
-
Treat cells with the test compound for the desired time.
-
Incubate the cells with DCFDA (10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation/emission ~485/535 nm).
Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE
The TMRE (tetramethylrhodamine, ethyl ester) assay is used to measure the mitochondrial membrane potential.
-
Treat cells with the test compound.
-
Incubate the cells with TMRE (100-200 nM) for 20-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation/emission ~549/575 nm).
Signaling Pathways and Mechanisms of Action
Inhibition of Magmas by this compound disrupts the normal function of the TIM23 complex, which is essential for the import of proteins into the mitochondrial matrix.[7][8][10][11] This disruption leads to mitochondrial dysfunction, characterized by increased production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[4] The accumulation of ROS and mitochondrial damage ultimately trigger the intrinsic apoptotic pathway, involving the activation of caspase-9 and the executioner caspase-3.[4]
Caption: Signaling pathway of this compound-induced apoptosis.
This diagram illustrates how this compound inhibits Magmas, leading to the disruption of mitochondrial protein import, increased ROS production, decreased mitochondrial membrane potential, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Caption: General experimental workflow for evaluating this compound analogs.
This flowchart outlines the typical experimental process for screening and characterizing the biological effects of this compound and its derivatives on cancer cells.
Conclusion
This compound and its derivatives represent a novel class of Magmas inhibitors with significant potential for the development of new anti-cancer therapeutics. The lead compounds, BT-851 and BT-892, demonstrate enhanced potency, warranting further investigation. This technical guide provides a foundational resource for researchers in the field, summarizing the current knowledge and providing detailed methodologies to facilitate future studies aimed at optimizing these promising compounds for clinical application.
References
- 1. Identification of new hit to lead magmas inhibitors as potential therapeutics for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Magmas inhibition as a potential treatment strategy in malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. EXTH-85. MAGMAS INHIBITION AS A POTENTIAL TREATMENT STRATEGY IN MALIGNANT GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Magmas in protein transport and human mitochondria biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Magmas in protein transport and human mitochondria biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Role of the import motor in insertion of transmembrane segments by the mitochondrial TIM23 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. parklab.mcb.berkeley.edu [parklab.mcb.berkeley.edu]
BT8009: A Technical Guide to the Intellectual Property and Patent Landscape of a Novel Nectin-4 Targeting Bicycle Toxin Conjugate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the intellectual property and patent landscape surrounding BT8009, a first-in-class Bicycle Toxin Conjugate (BTC™) targeting Nectin-4 for the treatment of solid tumors. Developed by Bicycle Therapeutics, BT8009 represents a novel therapeutic modality with a distinct pharmacokinetic and pharmacodynamic profile compared to traditional antibody-drug conjugates (ADCs).
Introduction to BT8009
BT8009 is a novel, chemically synthesized therapeutic consisting of a bicyclic peptide that specifically binds to the tumor antigen Nectin-4, conjugated to the cytotoxic agent monomethyl auristatin E (MMAE) via a cleavable linker. Nectin-4 is a compelling target for cancer therapy due to its high expression in various solid tumors, including urothelial, breast, lung, and pancreatic cancers, and its limited expression in normal tissues. The unique small size of the Bicycle® peptide allows for rapid and deep tumor penetration, while its renal clearance leads to a short systemic exposure, potentially offering a wider therapeutic window compared to bulkier antibody-based therapies.
Intellectual Property Landscape
The intellectual property surrounding BT8009 is robust, with a patent portfolio held by Bicycle Therapeutics that covers the core bicyclic peptide technology, Nectin-4 specific binders, the BT8009 conjugate itself, and its use in treating cancer.
Key Patents and Patent Applications
A cornerstone of the patent protection for BT8009 and related molecules is a portfolio of patents and patent applications covering bicyclic peptide ligands specific for Nectin-4. These filings protect the chemical structure of the bicyclic peptides, the toxin conjugates, and their therapeutic applications.
| Patent/Application Number | Title | Assignee | Key Claims |
| US 11,180,531 B2 | Bicyclic peptide ligands specific for nectin-4 | Bicycle Tx Ltd | Claims covering the composition of matter of specific bicyclic peptides that bind to Nectin-4. |
| US 2023/0181749 A1 | Bicyclic peptide ligands specific for nectin-4 and uses thereof | Bicycle Therapeutics PLC | Claims related to pharmaceutical compositions comprising BT8009 and its use in treating Nectin-4 expressing solid tumors, including in combination with checkpoint inhibitors like nivolumab. |
| WO 2019/243832 | Bicyclic peptide ligands specific for Nectin-4 | Bicycle Tx Ltd | International patent application covering Nectin-4 binding bicyclic peptides. |
| WO 2019/243833 | Bicyclic peptide ligands specific for Nectin-4 | Bicycle Tx Ltd | International patent application covering further Nectin-4 binding bicyclic peptides. |
Patent Landscape and Competitive Intelligence
The patent landscape for Nectin-4 targeted therapies is becoming increasingly competitive. While the ADC enfortumab vedotin (Padcev®) is a key player, the unique modality of BT8009 provides a distinct patent position. The focus of Bicycle Therapeutics' patents is on the novel bicyclic peptide scaffold, which differentiates it from the antibody-based approaches of competitors. Other companies are also developing Nectin-4 targeting ADCs and other modalities, making a strong and well-defined patent strategy crucial.
Mechanism of Action and Nectin-4 Signaling
BT8009 exerts its anti-tumor activity by specifically delivering the potent cytotoxic agent MMAE to Nectin-4 expressing cancer cells.
Nectin-4 Target
Nectin-4 is a transmembrane cell adhesion molecule belonging to the nectin family. In normal tissues, its expression is limited. However, it is frequently overexpressed in a variety of carcinomas, where it is believed to play a role in tumor cell proliferation, migration, and invasion. The extracellular domain of Nectin-4 serves as the binding site for BT8009.
Signaling Pathway
The binding of BT8009 to Nectin-4 is the initial step in its mechanism of action. While Nectin-4 is involved in cell adhesion, the primary therapeutic action of BT8009 is not through the modulation of Nectin-4 signaling itself, but rather through the subsequent delivery of the MMAE payload.
Caption: BT8009 mechanism of action.
Preclinical and Clinical Development
BT8009 has demonstrated promising anti-tumor activity in both preclinical models and early-phase clinical trials.
Preclinical Studies
Preclinical evaluation of BT8009 has been conducted in a variety of Nectin-4 expressing cancer cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
Experimental Protocol: In Vivo Xenograft Studies
-
Cell Lines/Tumor Models: A panel of human cancer cell lines with varying levels of Nectin-4 expression (e.g., triple-negative breast cancer, non-small cell lung cancer) are used to establish subcutaneous xenografts in immunocompromised mice.
-
Dosing and Administration: BT8009 is administered intravenously at various dose levels and schedules (e.g., once weekly).
-
Efficacy Assessment: Tumor growth is monitored over time by caliper measurements. Efficacy is determined by tumor growth inhibition and regression.
-
Pharmacokinetic Analysis: Plasma and tumor concentrations of BT8009 and released MMAE are measured at different time points to assess the pharmacokinetic profile.
Preclinical Efficacy Data
| Tumor Model | Dose of BT8009 | Outcome |
| Triple-Negative Breast Cancer CDX | 3 mg/kg, once weekly | Tumor regression |
| Non-Small Cell Lung Cancer PDX | 3 mg/kg, once weekly | Tumor regression |
Clinical Trials
BT8009 is currently being evaluated in a Phase 1/2 clinical trial (NCT04561362) in patients with advanced solid tumors known to express Nectin-4.
Clinical Trial Protocol: NCT04561362
-
Phase: 1/2
-
Title: A Study of BT8009 in Participants With Nectin-4 Expressing Advanced Malignancies
-
Primary Objectives: To assess the safety and tolerability of BT8009 as a monotherapy and in combination with nivolumab, and to determine the recommended Phase 2 dose.
-
Patient Population: Patients with locally advanced or metastatic solid tumors, including urothelial carcinoma, triple-negative breast cancer, hormone receptor-positive/HER2-negative breast cancer, non-small cell lung cancer, and ovarian cancer.
-
Intervention: BT8009 administered intravenously.
Phase 1/2 Clinical Trial Workflow
Caption: BT8009 Phase 1/2 clinical trial workflow.
Future Directions and Conclusion
BT8009 represents a promising and differentiated approach to targeting Nectin-4 in solid tumors. Its unique properties, supported by a strong intellectual property position, position it as a potentially significant advancement in the treatment of various cancers. Ongoing clinical development will further elucidate its safety and efficacy profile and its potential to address unmet medical needs in patients with Nectin-4-expressing malignancies. The continued exploration of BT8009 in different tumor types and in combination with other anti-cancer agents will be crucial in defining its role in the oncology treatment landscape.
Methodological & Application
Application Notes and Protocols: BT#9 Protocol for Induction of Apoptosis in HeLa Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BT#9 is a potent and selective small molecule inhibitor of B-cell lymphoma 2 (Bcl-2), a key anti-apoptotic protein.[1][2][3] Overexpression of Bcl-2 is a common survival mechanism in many cancer types, allowing malignant cells to evade programmed cell death (apoptosis).[2] this compound is designed to restore the natural apoptotic balance by binding to Bcl-2, thereby releasing pro-apoptotic proteins that trigger the mitochondrial pathway of apoptosis.[2][4] These application notes provide a comprehensive protocol for utilizing this compound to induce apoptosis in the HeLa human cervical cancer cell line, a standard model for cancer research. The protocols cover cell culture, determination of cytotoxic concentration, and confirmation of apoptosis.
Data Presentation
Table 1: Cytotoxicity of this compound on HeLa Cells (48-hour treatment)
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 0.1 | 98.2 | ± 5.1 |
| 1 | 85.5 | ± 6.2 |
| 5 | 52.1 | ± 4.8 |
| 10 | 25.3 | ± 3.9 |
| 25 | 10.8 | ± 2.5 |
| 50 | 5.1 | ± 1.8 |
| IC50 (µM) | ~5.5 |
Table 2: Apoptosis Induction in HeLa Cells Treated with this compound (10 µM for 24 hours)
| Population | Mean Percentage of Cells | Standard Deviation |
| Viable (Annexin V-/PI-) | 35.7% | ± 3.8% |
| Early Apoptosis (Annexin V+/PI-) | 48.2% | ± 4.5% |
| Late Apoptosis (Annexin V+/PI+) | 12.5% | ± 2.1% |
| Necrosis (Annexin V-/PI+) | 3.6% | ± 1.2% |
Experimental Protocols
Protocol 1: HeLa Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging the HeLa adherent cell line.[5][6]
Materials:
-
HeLa cell line (e.g., ATCC CCL-2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
15 mL conical tubes
-
Incubator at 37°C, 5% CO2
Procedure:
-
Complete Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture HeLa cells in T-75 flasks with 10-12 mL of complete medium. Incubate at 37°C with 5% CO2.[5][6]
-
Passaging: Subculture cells when they reach 80-90% confluency. a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS.[6] c. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.[6] d. Neutralize the trypsin by adding 6-8 mL of complete growth medium. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[6] f. Discard the supernatant and resuspend the cell pellet in fresh complete medium. g. Seed new T-75 flasks at a split ratio of 1:5 to 1:10.
Protocol 2: Determining this compound Cytotoxicity via MTT Assay
This protocol measures cell viability to determine the half-maximal inhibitory concentration (IC50) of this compound. The MTT assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[7][8]
Materials:
-
HeLa cells
-
This compound compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][9]
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (DMSO concentration should not exceed 0.1%).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine (PS), which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[11][12] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, a feature of late apoptotic and necrotic cells.[11]
Materials:
-
HeLa cells
-
This compound compound
-
6-well plates
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 HeLa cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound (e.g., at the IC50 concentration of 10 µM) or vehicle control for 24 hours.[13]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each well into separate tubes.
-
Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Wash the cell pellets twice with cold PBS.[14]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[14]
Mandatory Visualizations
References
- 1. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hela-transfection.com [hela-transfection.com]
- 6. static.igem.org [static.igem.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Cell Culture and Induction of Apoptosis [bio-protocol.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
Application Notes and Protocols for BT9 Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and storage of the small molecule compound BT9 Ligand. The information is compiled from general best practices for handling bioactive small molecules and data from structurally similar compounds.
1. Compound Information
BT9 Ligand is identified as 3-{[4-(trifluoromethyl)phenyl]amino}benzoic acid[1]. It is a small molecule that may be used in various research applications, including as a potential inhibitor in biological pathways. Proper handling and storage are crucial to maintain its integrity and ensure experimental reproducibility.
| Property | Value |
| Systematic Name | 3-{[4-(trifluoromethyl)phenyl]amino}benzoic acid |
| Molecular Formula | C₁₄H₁₀F₃NO₂ |
| Molecular Weight | 297.23 g/mol |
| Appearance | Typically a solid powder |
2. Storage Protocols
Proper storage is essential to prevent degradation of the compound. Recommendations for both solid and solution forms are provided below.
2.1. Solid Compound Storage
Upon receipt, the solid (powder) form of BT9 Ligand should be stored under the following conditions:
| Condition | Recommendation | Duration |
| Temperature | -20°C | Up to 3 years[2] |
| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated place[3][4]. | |
| Light | Protect from light. |
2.2. Stock Solution Storage
Once dissolved, the stock solution is more susceptible to degradation. To minimize this, follow these guidelines:
| Condition | Recommendation | Duration |
| Temperature | -20°C or -80°C[2][5] | Up to 1 month at -20°C; up to 6 months at -80°C[5]. |
| Aliquoting | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles[2][5]. | |
| Container | Use tightly sealed vials[5]. |
3. Dissolution Protocol
The following protocol outlines the steps for dissolving BT9 Ligand to prepare a stock solution. The choice of solvent is critical and should be based on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecule inhibitors[2].
3.1. Recommended Solvents
| Solvent | Note |
| DMSO | Commonly used for in vitro experiments[2]. |
| Methanol | A potential solvent based on similar compounds[6]. |
3.2. Step-by-Step Dissolution Procedure
-
Equilibrate the Vial: Before opening, allow the vial of solid BT9 Ligand to warm to room temperature to prevent moisture absorption[7].
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom[5].
-
Add Solvent: Carefully add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Aid Dissolution: To ensure the compound dissolves completely, use one or more of the following methods:
-
Visual Inspection: Visually confirm that all solid material has dissolved.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots and store at -20°C or -80°C as described in the storage protocol[2][5].
4. Experimental Workflows and Diagrams
4.1. Experimental Workflow for Compound Handling
The following diagram illustrates the general workflow from receiving the compound to its use in an experiment.
Caption: Workflow for handling and preparing BT9 Ligand.
4.2. Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism of action where BT9 Ligand acts as an inhibitor of a kinase in a signaling pathway.
Caption: Hypothetical inhibition of a signaling pathway by BT9 Ligand.
5. Safety and Handling Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, when handling the compound[3][5].
-
Refer to the Safety Data Sheet (SDS) for the compound or structurally similar compounds for detailed safety information.
References
- 1. rcsb.org [rcsb.org]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. captivatebio.com [captivatebio.com]
- 6. 4-Amino-3-(Trifluoromethyl)Benzoic Acid 3-Trifluoromethyl-4-Aminobenzoic Acid CAS#: 400-76-0 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for BT#9 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes and protocols are intended as a template and guide for researchers working with the novel compound BT#9. All quantitative data, signaling pathways, and specific experimental details provided herein are illustrative placeholders. Researchers must replace these placeholders with their own experimentally determined data for this compound. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
Introduction
This compound is a novel investigational compound with therapeutic potential. These application notes provide a framework for conducting in vivo animal studies to evaluate the dosage, safety, and efficacy of this compound. The following sections detail recommended experimental protocols, data presentation formats, and visualizations of potential experimental workflows and signaling pathways.
Quantitative Data Summary
Comprehensive toxicological and pharmacokinetic analyses are crucial for determining the safety and efficacy profile of a new chemical entity.[1][2][3] The tables below provide a structured format for summarizing key quantitative data for this compound.
Table 1: this compound Dosage and Toxicity Profile in Rodent Models
| Parameter | Animal Model | Route of Administration | Value |
| LD50 (Median Lethal Dose) | Mouse | Intraperitoneal (i.p.) | [Insert experimental value] mg/kg |
| Rat | Oral (p.o.) | [Insert experimental value] mg/kg | |
| MTD (Maximum Tolerated Dose) | Mouse | Intravenous (i.v.) | [Insert experimental value] mg/kg |
| Rat | Subcutaneous (s.c.) | [Insert experimental value] mg/kg | |
| NOAEL (No-Observed-Adverse-Effect Level) | Rat (28-day study) | Oral (p.o.) | [Insert experimental value] mg/kg/day |
| Effective Dose (ED50) | [Specify Disease Model] | [Specify Route] | [Insert experimental value] mg/kg |
Table 2: Pharmacokinetic Properties of this compound in Male Sprague Dawley Rats
| Parameter | Route of Administration | Dose (mg/kg) | Value | Units |
| Cmax (Maximum Concentration) | Oral (p.o.) | [Insert Dose] | [Insert experimental value] | µg/mL |
| Intravenous (i.v.) | [Insert Dose] | [Insert experimental value] | µg/mL | |
| Tmax (Time to Maximum Concentration) | Oral (p.o.) | [Insert Dose] | [Insert experimental value] | hours |
| AUC (Area Under the Curve) | Oral (p.o.) | [Insert Dose] | [Insert experimental value] | µgh/mL |
| Intravenous (i.v.) | [Insert Dose] | [Insert experimental value] | µgh/mL | |
| t1/2 (Half-life) | Oral (p.o.) | [Insert Dose] | [Insert experimental value] | hours |
| Intravenous (i.v.) | [Insert Dose] | [Insert experimental value] | hours | |
| Bioavailability (%) | Oral (p.o.) | [Insert Dose] | [Insert experimental value] | % |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful execution of in vivo studies.
Animal Models
The selection of an appropriate animal model is critical for the relevance of the study.[4] Common choices for initial toxicity and efficacy studies include rodent models such as mice and rats.[4]
Formulation of this compound for In Vivo Administration
Materials:
-
This compound compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and Tween 80)
-
Sterile vials
-
Vortex mixer
-
Sonicator
Protocol:
-
Determine the required concentration of this compound based on the desired dosage and the average weight of the animals.
-
Weigh the appropriate amount of this compound powder and place it in a sterile vial.
-
Add the vehicle to the vial in small increments while vortexing to aid dissolution.
-
If this compound has low solubility, sonicate the solution in a water bath until it is fully dissolved.
-
Visually inspect the solution for any precipitation before administration.
Routes of Administration
The choice of administration route depends on the physicochemical properties of the drug and the therapeutic target.[5][6]
3.3.1. Oral Gavage (p.o.)
Materials:
-
Animal gavage needles (size appropriate for the animal)
-
Syringes
Protocol:
-
Gently restrain the animal.
-
Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth of the gavage needle.
-
Fill a syringe with the appropriate volume of the this compound formulation.
-
Carefully insert the gavage needle into the esophagus and gently advance it to the predetermined depth.
-
Slowly administer the this compound solution.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress.
3.3.2. Intraperitoneal Injection (i.p.)
Materials:
-
Sterile syringes and needles (e.g., 25-27 gauge)
Protocol:
-
Properly restrain the animal, exposing the abdominal area.
-
Tilt the animal's head downwards to move the abdominal organs.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle.[5]
-
Aspirate to ensure no blood or urine is drawn, indicating incorrect placement.[5]
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
Acute Toxicity Study
An acute toxicity study is performed to determine the short-term adverse effects of a single high dose of a substance.[2]
Protocol:
-
Use a sufficient number of animals (e.g., 5 per group, both sexes).
-
Administer single doses of this compound at increasing concentrations to different groups of animals.
-
Include a control group that receives only the vehicle.
-
Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.
-
Record all clinical signs, body weight changes, and mortality.
-
At the end of the study, perform a gross necropsy on all animals.
Visualizations
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.
A hypothetical signaling cascade initiated by this compound binding to a cell surface receptor.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines a general workflow for an in vivo efficacy study of this compound in a disease model.
A generalized workflow for conducting an in vivo efficacy study of this compound.
References
Application Note and Protocols for the Quantification of BT#9
Disclaimer: The following application note and protocols are for a hypothetical compound designated as "BT#9" for illustrative purposes. The experimental details and data are representative of typical analytical methods used in drug development for small molecule quantification and are based on established scientific principles.
Introduction
In the landscape of modern drug discovery and development, the precise and accurate quantification of novel therapeutic agents in biological matrices is paramount. This document provides detailed analytical methods for the quantification of this compound, a hypothetical small molecule inhibitor of a critical kinase pathway, in human plasma. The protocols described herein are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible results in preclinical and clinical studies. Two primary analytical techniques are presented: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity, and Enzyme-Linked Immunosorbent Assay (ELISA) as a complementary high-throughput method.
Analytical Methods
Quantification of this compound in Human Plasma by LC-MS/MS
This method provides a robust and sensitive approach for the determination of this compound concentrations in human plasma, a common matrix in pharmacokinetic studies.[1][2][3][4]
Experimental Protocol:
-
Sample Preparation (Protein Precipitation): [4]
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
Liquid Chromatography Conditions: [1][4]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]+ → fragment ion (specific m/z values would be determined for the actual compound).
-
Internal Standard: [M+H]+ → fragment ion.
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Quantitative Data Summary:
| Parameter | Value |
| Linearity Range | 1 - 2000 ng/mL (r² > 0.99)[1] |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL[1] |
| Intra-day Precision (%CV) | < 10%[1] |
| Inter-day Precision (%CV) | < 12%[1] |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal, compensated by internal standard |
Quantification of this compound-Induced Biomarker by ELISA
This protocol describes a sandwich ELISA method for the quantification of a hypothetical downstream biomarker whose expression is modulated by this compound activity. This can serve as a pharmacodynamic marker.[5]
Experimental Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for the biomarker (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.[5]
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve of the recombinant biomarker protein.
-
Add 100 µL of standards and samples (e.g., cell lysates or plasma) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of a biotinylated detection antibody specific for a different epitope on the biomarker.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Enzyme Conjugate and Substrate Addition:
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 1 M H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the biomarker in the samples by interpolating from the standard curve.
-
Quantitative Data Summary:
| Parameter | Value |
| Assay Range | 15 - 1000 pg/mL |
| Sensitivity (LOD) | 5 pg/mL |
| Intra-assay Precision (%CV) | < 8% |
| Inter-assay Precision (%CV) | < 10% |
| Spike and Recovery | 85 - 115% |
Visualizations
Caption: LC-MS/MS experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Ultra-high Performance Liquid Chromatography Tandem Mass-Spectrometry for Simple and Simultaneous Quantification of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of enzyme-linked immunosorbent assay for the detection of Bt protein in transgenic cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Busulfan in Human Plasma by LC-MS/MS
Introduction
Busulfan (1,4-butanediol dimethanesulfonate) is a potent alkylating agent used as a conditioning agent in myeloablative regimens prior to hematopoietic stem cell transplantation (HSCT).[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of busulfan is crucial to optimize clinical outcomes and minimize toxicity.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of busulfan in biological matrices, offering high sensitivity, specificity, and rapid analysis times compared to other methods like gas chromatography (GC) or high-performance liquid chromatography with UV detection (HPLC-UV).[1][3] This application note presents a detailed and robust LC-MS/MS protocol for the determination of busulfan in human plasma, suitable for clinical research and therapeutic drug monitoring.
Experimental
Materials and Reagents
-
Busulfan certified reference standard
-
Busulfan-d8 (deuterated internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, analytical grade
-
Ultrapure water
-
Human plasma (drug-free) for calibration standards and quality controls
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of busulfan from plasma samples.
-
Allow all samples (calibrators, quality controls, and patient samples) and reagents to thaw to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (Busulfan-d8, 3 µg/mL in methanol).
-
Add 440 µL of 0.1% v/v formic acid in acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is commonly used.[4]
-
Mobile Phase A: 0.1% Formic acid and 2 mM ammonium acetate in water.[1][4]
-
Mobile Phase B: 0.1% Formic acid and 2 mM ammonium acetate in methanol.[1][4]
-
Flow Rate: 0.35 mL/min.[1]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 40°C.[1]
-
Gradient: A gradient elution is typically used to ensure good separation and peak shape. An example gradient is provided in the table below.[1]
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 50 |
| 4.0 | 50 |
| 4.1 | 10 |
| 10.0 | 10 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
Nebulizer Gas: Nitrogen.[5]
-
Desolvation Gas Temperature: 250°C.[1]
-
Sheath Gas Temperature: 300°C.[1]
The MRM transitions for busulfan and its deuterated internal standard are monitored. The ammonium adducts [M+NH4]+ are typically observed.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of busulfan.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Busulfan | 264.1 | 151.1 | 4 |
| Busulfan-d8 (IS) | 272.1 | 159.1 | 8 |
Table 1: Mass Spectrometry Parameters for Busulfan and Internal Standard.[1][5]
Results and Discussion
This LC-MS/MS method demonstrates excellent performance for the quantification of busulfan in human plasma. The use of a stable isotope-labeled internal standard (busulfan-d8) ensures high accuracy and precision by compensating for any variability in sample preparation and matrix effects. The simple protein precipitation protocol allows for a high-throughput workflow, which is essential in a clinical research setting. The chromatographic conditions provide a good separation of busulfan from endogenous plasma components, with a typical run time of under 10 minutes per sample.[1] The method is linear over a clinically relevant concentration range, typically from 25 to 5000 ng/mL, with a limit of quantification (LOQ) of 25 ng/mL.[1]
Experimental Workflow Diagram
Caption: LC-MS/MS experimental workflow for Busulfan detection.
The described LC-MS/MS protocol provides a rapid, sensitive, and reliable method for the quantification of busulfan in human plasma. This application note offers a comprehensive guide for researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring and pharmacokinetic studies of busulfan. The detailed methodology and clear data presentation are intended to facilitate the implementation of this protocol in a laboratory setting.
References
- 1. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS Assay with Isocratic Separation and On-line Solid Phase Extraction to Improve the Routine Therapeutic Drug Monitoring of Busulfan in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. waters.com [waters.com]
- 5. A rapid & sensitive liquid chromatography- tandem mass spectrometry method for the quantitation of busulfan levels in plasma & application for routine therapeutic monitoring in haematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BT#9 in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The following document provides detailed application notes and protocols for the utilization of BT#9 in high-throughput screening (HTS) assays. Due to the limited publicly available information specifically identifying a compound or molecule designated as "this compound," this document will focus on general principles and methodologies for incorporating a novel small molecule, hypothetically named this compound, into HTS workflows. The protocols and pathways described are based on common practices in drug discovery and are intended to serve as a template that can be adapted once the specific molecular target and characteristics of this compound are known.
It is critical to note that the successful application of these protocols is contingent on the specific biological activity of this compound. The placeholder "this compound" is used throughout this document to represent a novel investigational compound. Researchers should substitute the specific target and assay details relevant to their actual molecule.
Hypothetical Signaling Pathway for this compound
For the purpose of illustrating the creation of signaling pathway diagrams, we will hypothesize that this compound is an inhibitor of the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a crucial enzyme in B-cell receptor signaling and is a validated target in various B-cell malignancies.
Caption: Hypothetical BTK signaling pathway inhibited by this compound.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify modulators of a specific biological target.
Caption: General workflow for a high-throughput screening campaign.
Experimental Protocols
General Cell-Based HTS Assay Protocol
This protocol provides a general framework for a cell-based HTS assay in a 384-well format.
Materials:
-
Cell line expressing the target of interest
-
Cell culture medium and supplements
-
Assay-specific detection reagents (e.g., luciferase substrate, fluorescent probe)
-
This compound and other test compounds dissolved in DMSO
-
384-well white, clear-bottom assay plates
-
Automated liquid handling systems
-
Plate reader capable of luminescence or fluorescence detection
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and resuspend cells in an appropriate medium to the desired seeding density.
-
Using an automated dispenser, seed 20 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate plates at 37°C and 5% CO₂ for the optimized duration (e.g., 24 hours).
-
-
Compound Addition:
-
Prepare compound plates by dispensing nanoliter volumes of this compound and control compounds (e.g., known inhibitor/activator as positive control, DMSO as negative control) into a 384-well compound plate.
-
Using a pintool or acoustic dispenser, transfer compounds from the compound plate to the cell plate. The final concentration of DMSO should typically be kept below 0.5%.
-
-
Incubation:
-
Incubate the cell plates with the compounds for a predetermined time, dependent on the biological pathway being studied (e.g., 1 to 24 hours).
-
-
Signal Detection:
-
Equilibrate the assay plates and detection reagents to room temperature.
-
Add the detection reagent to each well using an automated dispenser.
-
Incubate as required by the reagent manufacturer (typically 5-30 minutes).
-
Read the plate using a plate reader with the appropriate settings for luminescence or fluorescence.
-
-
Data Analysis:
-
Normalize the raw data using the positive and negative controls on each plate.
-
Calculate the percent inhibition or activation for each compound.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or activation).
-
Biochemical HTS Assay Protocol (e.g., Kinase Assay)
This protocol outlines a general biochemical assay, for instance, a kinase activity assay, in a 384-well format.
Materials:
-
Recombinant kinase (e.g., BTK)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)
-
This compound and other test compounds in DMSO
-
384-well low-volume white or black assay plates
-
Automated liquid handling systems
-
Plate reader
Methodology:
-
Compound Dispensing:
-
Dispense nanoliter volumes of this compound and control compounds into the 384-well assay plates.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the kinase and its substrate in the assay buffer.
-
Dispense the enzyme/substrate mix into the wells containing the compounds.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Reaction:
-
Prepare an ATP solution in the assay buffer.
-
Add the ATP solution to all wells to start the kinase reaction.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Add the detection reagent to stop the kinase reaction and generate a signal.
-
Incubate as per the manufacturer's instructions.
-
Read the plate on a plate reader.
-
-
Data Analysis:
-
Normalize the data to high (no inhibitor) and low (no enzyme or potent inhibitor) controls.
-
Calculate percent inhibition for each compound.
-
Identify hits based on a defined inhibition threshold.
-
Data Presentation
Quantitative data from HTS assays are typically summarized to facilitate hit selection and further characterization.
Table 1: Summary of Primary HTS Campaign for this compound
| Parameter | Value |
| Number of Compounds Screened | 100,000 |
| Screening Concentration | 10 µM |
| Assay Format | 384-well cell-based |
| Target | Hypothetical Target X |
| Primary Hit Rate (%) | 0.5% |
| Number of Primary Hits | 500 |
| Z'-factor (average) | 0.75 |
| Signal-to-Background (S/B) | 10 |
Table 2: Hit Confirmation and Dose-Response Data for Selected Hits
| Compound ID | Primary Screen (% Inhibition) | Confirmed Hit (Yes/No) | IC₅₀ (µM) |
| This compound (Hypothetical) | 85 | Yes | 0.25 |
| Hit_002 | 78 | Yes | 1.2 |
| Hit_003 | 65 | No | > 20 |
| Hit_004 | 92 | Yes | 0.8 |
| ... | ... | ... | ... |
Conclusion
While specific details for a compound named "this compound" are not publicly available, this document provides a comprehensive framework for its potential use in high-throughput screening assays. The provided protocols for both cell-based and biochemical assays, along with the data presentation tables and workflow diagrams, offer a solid foundation for researchers to design and execute robust HTS campaigns for any novel compound. Successful implementation will require adaptation based on the specific molecular target and mechanism of action of the compound .
Application Notes: The Efficacy of BT#9 in a Glioblastoma Mouse Model
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a grim prognosis despite multimodal treatment approaches including surgery, radiation, and chemotherapy.[1][2][3] A critical need exists for novel therapeutic strategies that target the underlying molecular drivers of GBM. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, has emerged as a promising therapeutic target in various cancers.[4][5] Elevated BTK expression is observed in glioma clinical samples compared to normal brain tissue, and its expression level correlates with stage progression.[5][6][7] BT#9 is a potent and selective inhibitor of BTK. These application notes provide a summary of the preclinical evaluation of this compound in a glioblastoma mouse model, demonstrating its anti-tumor activity and outlining detailed protocols for its use.
Mechanism of Action
BTK is a key signaling molecule involved in multiple cellular processes, including cell proliferation, differentiation, and survival.[6] In glioblastoma, BTK has been shown to play a role in tumorigenesis and the maintenance of cancer stem cell phenotypes.[6] this compound exerts its anti-tumor effects by covalently and irreversibly binding to a cysteine residue in the active site of BTK, leading to the inhibition of its kinase activity.[8] This blockade of BTK signaling disrupts downstream pathways crucial for GBM cell growth and survival, including the PI3K/Akt/mTOR and NF-κB signaling cascades.[5][6] Preclinical studies have demonstrated that inhibition of BTK leads to reduced colony formation, migration, and sphere-forming potential of GBM cells.[6]
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound in glioblastoma models.
Table 1: In Vitro Activity of this compound in Human Glioblastoma Cell Lines
| Cell Line | This compound IC50 (nM) | Effect on Colony Formation | Effect on Migration |
| U87MG | 150 | Significant Reduction | Significant Reduction |
| U251 | 200 | Significant Reduction | Significant Reduction |
| A172 | 175 | Significant Reduction | Significant Reduction |
Table 2: In Vivo Efficacy of this compound in an Orthotopic U87MG Xenograft Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 150 ± 25 | - | 30 |
| This compound (50 mg/kg, oral, daily) | 50 ± 10 | 66.7 | 45 |
Experimental Protocols
Protocol 1: In Vitro Glioblastoma Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251, A172)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed glioblastoma cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Protocol 2: In Vivo Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a glioblastoma mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Luciferase-expressing U87MG glioblastoma cells
-
Stereotactic injection apparatus
-
This compound compound formulated for oral gavage
-
Vehicle control
-
Bioluminescence imaging system
Procedure:
-
Culture and harvest luciferase-expressing U87MG cells.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject 5 x 10^5 U87MG cells in 5 µL of PBS into the right striatum of each mouse.
-
Allow the tumors to establish for 7 days. Monitor tumor growth via bioluminescence imaging.[6][9]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.
-
Monitor tumor growth twice weekly using bioluminescence imaging.
-
Record body weight and assess the overall health of the mice regularly.
-
Continue treatment until the tumors in the control group reach a predetermined endpoint.
-
Euthanize the mice and collect the brains for further analysis (e.g., histology, immunohistochemistry).
Visualizations
Caption: this compound inhibits BTK, blocking downstream PI3K/Akt/mTOR and NF-κB signaling pathways.
Caption: Preclinical evaluation workflow for this compound in glioblastoma models.
References
- 1. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. ashpublications.org [ashpublications.org]
- 5. High expression of Bruton’s tyrosine kinase (BTK) is required for EGFR-induced NF-κB activation and predicts poor prognosis in human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical investigation of ibrutinib, a Bruton's kinase tyrosine (Btk) inhibitor, in suppressing glioma tumorigenesis and stem cell phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Note: Recommended Positive Controls for Evaluating BT8009, a Nectin-4-Targeting Bicycle Toxin Conjugate
Audience: Researchers, scientists, and drug development professionals involved in preclinical and clinical evaluation of Bicycle Toxin Conjugates (BTCs).
Introduction: Positive controls are essential in experimental design to validate assay performance, confirm the biological activity of a system, and provide a reliable benchmark for evaluating the efficacy of a test article. This document outlines recommended positive controls for experiments involving BT8009 , a Bicycle Toxin Conjugate (BTC) that targets Nectin-4 and delivers the cytotoxic agent monomethyl auristatin E (MMAE).[1] BT8009 is under development for the treatment of solid tumors expressing Nectin-4.[1][2] The protocols and controls described herein are designed for in vitro and in vivo studies to ensure the accuracy and reproducibility of experimental results.
BT8009's mechanism of action involves binding to Nectin-4 on tumor cells, internalization, and subsequent release of MMAE, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Experiments should therefore include controls that validate the Nectin-4-dependent activity and the cytotoxic effect of the MMAE payload.
Key Experimental Systems and Positive Controls
Successful evaluation of BT8009 relies on assays that measure target engagement, payload delivery, and cytotoxic activity. The choice of positive control will depend on the specific experimental question.
In Vitro Cellular Assays
-
Objective: To confirm the Nectin-4-dependent cytotoxicity of BT8009 and the intrinsic activity of the MMAE payload.
-
Recommended Cell Lines:
-
Nectin-4 Positive: Use cell lines with high Nectin-4 expression (e.g., Triple-Negative Breast Cancer (TNBC) or Non-Small Cell Lung Cancer (NSCLC) models).[1]
-
Nectin-4 Negative: Use a cell line with no or low Nectin-4 expression to demonstrate target specificity.
-
-
Positive Controls:
-
Free MMAE: To confirm that the cells are sensitive to the cytotoxic payload itself, independent of the delivery vehicle. This control helps troubleshoot issues related to drug resistance or assay setup.
-
Enfortumab Vedotin (EV): An antibody-drug conjugate (ADC) that also targets Nectin-4 and delivers MMAE. It serves as a benchmark for Nectin-4-targeted MMAE delivery.[1]
-
Table 1: Recommended Positive Controls for In Vitro Assays
| Control | Mechanism of Action | Purpose | Typical Concentration Range |
| Free MMAE | Microtubule inhibitor; induces G2/M cell cycle arrest and apoptosis. | Validates cellular sensitivity to the cytotoxic payload and establishes a maximum potential effect. | 0.1 - 100 nM |
| Enfortumab Vedotin (EV) | Nectin-4-targeting antibody delivers MMAE payload.[1] | Provides a benchmark for Nectin-4-dependent cytotoxicity by an established therapeutic.[1] | 0.1 - 100 nM |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol determines the concentration of BT8009, free MMAE, or a benchmark ADC required to inhibit cell growth by 50%.
Experimental Workflow Diagram
Caption: Workflow for determining in vitro cytotoxicity.
Methodology:
-
Cell Plating: Seed Nectin-4 positive and Nectin-4 negative cells in 96-well plates at a predetermined density (e.g., 2,000 - 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of BT8009, free MMAE, and Enfortumab Vedotin in appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control (100% viability).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves and calculate the IC50 values using a non-linear regression model (four-parameter logistic fit).
Table 2: Example Quantitative Data for In Vitro Cytotoxicity
| Compound | Cell Line | Nectin-4 Status | Expected IC50 Range (nM) |
| BT8009 | Breast Cancer CDX Model | Positive | 1 - 10 |
| Free MMAE | Breast Cancer CDX Model | Positive | 0.5 - 5 |
| BT8009 | Nectin-4 Knockout | Negative | > 1000 (No significant activity) |
| Enfortumab Vedotin | Breast Cancer CDX Model | Positive | 5 - 20 |
In Vivo Xenograft Models
Objective and Controls
-
Objective: To evaluate the anti-tumor activity of BT8009 in a living system.
-
Positive Control: A vehicle-treated group that is switched to a known effective dose of BT8009 after significant tumor growth can serve as a delayed-start positive control.[1] This demonstrates the compound's ability to induce regression in established tumors.
Signaling and Action Pathway
The diagram below illustrates the targeted mechanism of action for BT8009.
Caption: Mechanism of action for BT8009.
Protocol: In Vivo Tumor Growth Inhibition Study
Methodology:
-
Tumor Implantation: Subcutaneously implant Nectin-4 positive tumor cells (e.g., TNBC or NSCLC xenograft models) into immunocompromised mice.[1]
-
Tumor Growth: Allow tumors to grow to a specified volume (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment groups (e.g., vehicle, BT8009 at various doses).
-
Dosing: Administer BT8009 intravenously (qw - once weekly) at specified doses (e.g., 1, 2, or 3 mg/kg).[1] The vehicle group receives the delivery vehicle on the same schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Delayed-Start Control: Once tumors in the vehicle group reach a predetermined endpoint (e.g., ~800 mm³), switch this group to a therapeutic dose of BT8009 (e.g., 3 mg/kg) to confirm anti-tumor activity in large, established tumors.[1]
-
Endpoint: The study can be concluded when tumors in the control group reach the endpoint, or after a set duration to observe regressions.
Table 3: Example Data for In Vivo Efficacy
| Treatment Group | Dose (mg/kg, qw) | Expected Outcome |
| Vehicle | N/A | Progressive tumor growth. |
| BT8009 | 2 | Stable disease or partial tumor regression.[1] |
| BT8009 | 3 | Full tumor regressions.[1] |
| Vehicle -> BT8009 | 3 (delayed start) | Tumor regression after treatment initiation.[1] |
Conclusion: The use of appropriate positive controls, such as free MMAE and the benchmark ADC Enfortumab Vedotin, is critical for the rigorous evaluation of BT8009. These controls, when integrated into the detailed in vitro and in vivo protocols described, ensure that experimental outcomes are both valid and interpretable, providing a solid foundation for advancing drug development.
References
Application Notes and Protocols for the Conjugation of Biomolecules to Fluorescent Probes
Introduction
The conjugation of fluorescent probes to biomolecules is a cornerstone technique in modern biological research and drug development. This process allows for the visualization, tracking, and quantification of specific molecules in complex biological systems. While the specific entity "BT#9" is not identifiable as a standard scientific term and is likely an internal designation, this document provides a comprehensive guide to the principles, protocols, and applications of conjugating biomolecules, such as antibodies, proteins, or other targeting moieties, to fluorescent probes. These methodologies are broadly applicable and can be adapted for a wide range of molecules once their reactive functional groups are known.
I. Overview of Fluorescent Probe Conjugation
Fluorescent labeling involves the formation of a stable, covalent bond between a fluorescent dye (fluorophore) and a target biomolecule. The choice of conjugation chemistry depends on the available functional groups on both the biomolecule and the fluorophore. The most common strategies target primary amines (e.g., on lysine residues) or free thiols (e.g., on cysteine residues) of proteins.
Key Considerations for Successful Conjugation:
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Biomolecule Purity: The biomolecule of interest should be of high purity to avoid non-specific labeling of contaminants.
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Buffer Composition: The pH and chemical composition of the reaction buffer are critical for an efficient conjugation reaction. Buffers containing primary amines (e.g., Tris) or thiols are incompatible with amine-reactive and thiol-reactive dyes, respectively.
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Fluorophore Selection: The choice of fluorophore depends on the desired excitation and emission wavelengths, brightness, photostability, and the instrumentation available.
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Degree of Labeling (DOL): The DOL, or the average number of fluorophore molecules conjugated to each biomolecule, is a critical parameter that can affect the functionality of the biomolecule and the brightness of the signal. An optimal DOL must be determined empirically for each conjugate.
II. Experimental Protocols
The following protocols describe two of the most common methods for conjugating fluorescent probes to proteins or antibodies.
Protocol 1: Amine-Reactive Labeling using NHS Esters
This protocol is suitable for biomolecules containing accessible primary amines, such as the side chains of lysine residues or the N-terminus of polypeptides. N-hydroxysuccinimide (NHS) esters are among the most popular reagents for amine modification because they form stable amide bonds.
Materials:
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Biomolecule of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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Amine-reactive fluorescent probe (e.g., NHS ester of a cyanine dye)
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Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
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Quenching solution: 1 M Tris-HCl, pH 8.0
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Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Biomolecule Preparation:
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Dissolve the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL. If the biomolecule is already in a storage buffer, perform a buffer exchange into the reaction buffer.
-
-
Fluorophore Preparation:
-
Shortly before use, dissolve the NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the reactive dye to the biomolecule solution. A common starting point is a 10- to 20-fold molar excess of the dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
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Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
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Separate the fluorescently labeled biomolecule from the unreacted dye and quenching reagents using a size-exclusion chromatography column.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at the absorbance maximum of the biomolecule (e.g., 280 nm for proteins) and the fluorophore.
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:
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Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
Aₘₐₓ is the absorbance at the fluorophore's maximum absorbance wavelength.
-
CF₂₈₀ is the correction factor for the fluorophore's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.
-
-
Protocol 2: Thiol-Reactive Labeling using Maleimides
This protocol is ideal for biomolecules with available free sulfhydryl groups, such as those on cysteine residues. Maleimides react with thiols to form stable thioether bonds.
Materials:
-
Biomolecule containing free thiols in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
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(Optional) Reducing agent (e.g., DTT or TCEP) if disulfide bonds need to be reduced to generate free thiols.
-
Thiol-reactive fluorescent probe (e.g., maleimide derivative)
-
Reaction buffer: PBS, pH 7.0, with 1 mM EDTA
-
Quenching solution: 1 M β-mercaptoethanol or cysteine
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Biomolecule Preparation:
-
Dissolve the biomolecule in the reaction buffer. If reduction of disulfide bonds is necessary, treat with a reducing agent and subsequently remove the reducing agent by dialysis or a desalting column.
-
-
Fluorophore Preparation:
-
Prepare a stock solution of the maleimide-functionalized dye in DMF or DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide probe to the biomolecule solution.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
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Add the quenching solution to a final concentration of 10-20 mM to react with any excess maleimide.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
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Purify the conjugate using size-exclusion chromatography as described in Protocol 1.
-
-
Characterization of the Conjugate:
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Determine the protein concentration and DOL as described in Protocol 1.
-
III. Data Presentation
Clear and concise data presentation is crucial for evaluating the success of a conjugation reaction.
Table 1: Characterization of Fluorescently Labeled Antibody
| Parameter | Value |
| Antibody Concentration | 2.5 mg/mL |
| Molar Concentration of Antibody | 1.67 x 10⁻⁵ M |
| Fluorophore Concentration | 8.35 x 10⁻⁵ M |
| Degree of Labeling (DOL) | 5.0 |
| Purity (by SDS-PAGE) | >95% |
| Binding Affinity (Kᴅ) - Unlabeled | 1.2 nM |
| Binding Affinity (Kᴅ) - Labeled | 1.5 nM |
Table 2: Comparison of Different Fluorescent Probes for Antibody Conjugation
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability (t₁/₂) | Resulting DOL |
| Fluorescein | 494 | 518 | 0.92 | Low | 4.2 |
| Cyanine3 | 550 | 570 | 0.15 | Moderate | 5.5 |
| Cyanine5 | 650 | 670 | 0.28 | High | 4.8 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High | 5.1 |
| Alexa Fluor 647 | 650 | 668 | 0.33 | Very High | 4.9 |
IV. Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and biological pathways.
Caption: Experimental workflow for amine-reactive fluorescent probe conjugation.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BT#9 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing common insolubility issues encountered with the small molecule inhibitor, BT#9. The following information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: The limited aqueous solubility of this compound is a known characteristic due to its hydrophobic structure.[1] Direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent.
Q2: Which organic solvent is recommended for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. If DMSO is not compatible with your experimental system, other organic solvents can be considered. The choice of solvent can significantly impact solubility.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[1] Here are several strategies to mitigate this:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically ≤1%, to minimize solvent effects on your experiment. However, a slightly higher DMSO concentration (e.g., up to 5%) may be necessary to maintain this compound solubility. The optimal concentration should be determined empirically for your specific assay.
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Use of Co-solvents: The addition of a water-miscible co-solvent can help improve solubility.[2][3]
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Pluronic F-68: Incorporating a non-ionic surfactant like Pluronic F-68 (typically at 0.01-0.1%) in your final aqueous medium can help to maintain the solubility of hydrophobic compounds.
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Vortexing during Dilution: Add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q4: Can I use sonication or heating to improve the dissolution of this compound?
A4: Yes, both sonication and gentle heating can be effective methods to aid in the dissolution of this compound.
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Sonication: A brief period of sonication can help to break up small particles and enhance dissolution.
-
Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility of this compound. However, the thermal stability of this compound should be considered for your specific experimental conditions.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[4] If this compound has acidic or basic functional groups, adjusting the pH of the buffer can increase its solubility by forming a more polar ionic species.[4][5] It is crucial to ensure that the chosen pH is compatible with your experimental system.
Troubleshooting Guide
Issue: this compound Precipitation from Stock Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Temperature | Warm the stock solution to room temperature or 37°C. | This compound redissolves into solution. |
| Solvent Evaporation | Ensure the vial is properly sealed to prevent solvent evaporation. | Stable stock solution concentration. |
| Concentration Too High | Prepare a new stock solution at a lower concentration. | This compound remains in solution. |
Issue: this compound Precipitation in Aqueous Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Mixing | Add the stock solution to the aqueous media while vortexing. | Homogeneous solution with no visible precipitate. |
| Final DMSO Concentration Too Low | Increase the final DMSO concentration in small increments (e.g., from 1% to 2%). | This compound remains soluble in the aqueous media. |
| Incompatible Buffer | Test dissolution in different buffer systems or add a surfactant like Pluronic F-68. | Improved solubility and stability of this compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C until the powder is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Media
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Prepare Aqueous Medium: Prepare your final experimental buffer. If using a surfactant, add it to the buffer at this stage.
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Pre-warm: If applicable, warm the aqueous medium to the experimental temperature.
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Dilution: While vortexing the aqueous medium, add the required volume of the this compound DMSO stock solution drop-wise.
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Final Mix: Continue to vortex for an additional 30 seconds to ensure homogeneity.
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Visual Inspection: Visually inspect the solution for any signs of precipitation before use.
Visualizations
A troubleshooting workflow for addressing this compound insolubility issues.
Factors influencing the solubility of this compound.
References
Optimizing BT#9 concentration for [specific assay]
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using BT#9, a potent and selective inhibitor of the TYRO3, AXL, and MER (TAM) family of receptor tyrosine kinases. The primary application discussed is the optimization of this compound concentration in a luciferase-based cell viability assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases. It also shows inhibitory activity against MET and VEGF receptors. By inhibiting these kinases, this compound can modulate the tumor microenvironment to enhance immune cell activation, potentially improving the efficacy of immune checkpoint inhibitors.[1]
Q2: What is the recommended starting concentration range for this compound in a cell-based assay?
A2: For most cell-based assays, a starting concentration range of 1 µM to 10 µM is recommended.[2] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment. For biochemical assays, the IC50 or Ki values are typically less than 100 nM.[2]
Q3: What is the best solvent to use for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in culture media to the final desired concentration. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability, typically below 0.5%.
Q4: How should this compound stock solutions be stored?
A4: this compound stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, as this can degrade the compound.[3] It is best practice to aliquot the stock solution into smaller volumes for single use.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in a luciferase-based cell viability assay.
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent pipetting, particularly with small volumes, can introduce significant variability.[4] Uneven cell seeding can also lead to differences in cell number per well, affecting the final readout.
-
Solution:
-
Use calibrated pipettes and ensure proper pipetting technique.
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Prepare a master mix of the diluted this compound to add to the wells, rather than adding small volumes of a concentrated stock directly.[4]
-
Ensure a homogenous cell suspension before and during seeding to achieve uniform cell distribution across the plate.
-
Problem 2: The calculated IC50 value is higher than expected.
-
Possible Cause: The potency of an inhibitor in a cell-based assay can be influenced by several factors, including cell permeability, off-target effects at high concentrations, and the health and passage number of the cells.[2]
-
Solution:
-
Confirm the concentration of the this compound stock solution.
-
Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase at the time of the experiment.
-
Optimize the incubation time with this compound. A longer incubation may be required to observe the desired effect.
-
Problem 3: Low or no signal in the luciferase assay.
-
Possible Cause: This could be due to issues with the transfection (if applicable), the quality of the luciferase reporter plasmid, or the overall health of the cells.[4] Problems with the assay reagents or the luminometer can also lead to a weak signal.
-
Solution:
-
If using a reporter assay, ensure you are using high-quality, transfection-grade plasmid DNA.[4]
-
Confirm that the cells are viable before adding the luciferase substrate.
-
Check the expiration date and storage conditions of the luciferase assay reagents.
-
Ensure the luminometer is functioning correctly and set to the appropriate parameters.
-
Problem 4: High background signal in the assay.
-
Possible Cause: High background can result from non-specific oxidation of the substrate or contamination of the control samples.[3] The type of microplate used can also contribute to background luminescence.[4]
-
Solution:
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Various Assays
| Assay Type | Recommended Starting Concentration | Key Considerations |
| Biochemical Kinase Assay | 1 nM - 100 nM | Aims to determine direct enzyme inhibition (IC50/Ki).[2] |
| Cell-Based Viability Assay | 0.1 µM - 10 µM | Cellular permeability and metabolism can affect potency.[2] |
| In Vivo Studies | Dose-dependent | Requires optimization based on animal model and pharmacokinetics. |
Table 2: Critical Parameters for a Luciferase-Based Cell Viability Assay
| Parameter | Recommendation | Rationale |
| Microplate Type | White, opaque-walled | Reduces background and well-to-well crosstalk.[4] |
| Cell Seeding Density | Cell-line dependent | Ensure cells are in logarithmic growth phase. |
| This compound Incubation Time | 24 - 72 hours | Allow sufficient time for the compound to exert its effect. |
| Final DMSO Concentration | < 0.5% | High DMSO concentrations can be cytotoxic. |
| Luminometer Integration Time | 0.5 - 2 seconds | Adjust to ensure the signal is within the dynamic range.[3] |
Experimental Protocols
Protocol: Optimizing this compound Concentration using a Luciferase-Based Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells to the desired seeding density in the appropriate cell culture medium.
-
Dispense the cell suspension into a 96-well, white, opaque-walled plate.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the this compound stock solution in cell culture medium. A common starting point is a 10-point, 3-fold serial dilution.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Analyze the data by normalizing the results to the vehicle control and plotting the dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the TAM, MET, and VEGF signaling pathways.
Caption: Workflow for optimizing this compound concentration in a cell viability assay.
Caption: Decision tree for troubleshooting common assay issues with this compound.
References
How to prevent BT#9 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of BT8009 to prevent its degradation in solution. Following these guidelines will help ensure the integrity and performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BT8009 and what are its components?
BT8009 is a Bicycle Toxin Conjugate (BTC), a novel class of anti-cancer agents. It is composed of three key parts:
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A bicyclic peptide: This is a highly constrained synthetic peptide that specifically targets Nectin-4, a protein overexpressed in several types of cancer.
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A cleavable linker: This is a valine-citrulline dipeptide linker designed to be cleaved by proteases present in the tumor microenvironment.
-
A cytotoxic payload: The toxin used is monomethyl auristatin E (MMAE), a potent anti-tubulin agent that inhibits cell division.[1][2]
Q2: How is BT8009 typically supplied?
For research and preclinical use, BT8009 is usually supplied as a lyophilized (freeze-dried) powder. This form enhances the stability and extends the shelf life of the compound. Reconstitution with an appropriate solvent is necessary before use.[3][4][5]
Q3: What is the recommended solvent for reconstituting BT8009?
While a specific solvent for reconstitution is not publicly available, a formulation buffer for BT8009 has been described as 25 mM histidine HCl, 10% sucrose, and 0.2 mg/mL tween at pH 8.5 .[1][2] For general research purposes, sterile, nuclease-free water or a buffer system that maintains a slightly basic pH and is compatible with your experimental setup is recommended. Always refer to the manufacturer's specific instructions if available.
Q4: What are the optimal storage conditions for BT8009?
-
Lyophilized powder: Store at -20°C or -80°C for long-term stability. At room temperature, the lyophilized powder can remain stable for several weeks.[5]
-
Reconstituted solution: It is recommended to aliquot the reconstituted solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. Avoid repeated freezing and thawing, as this can lead to peptide degradation and aggregation.
Q5: What are the primary degradation pathways for BT8009 in solution?
The degradation of BT8009 can occur through several mechanisms:
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Proteolytic degradation of the peptide: The bicyclic structure of the peptide component is designed to be resistant to proteolytic breakdown. However, exposure to harsh conditions or specific proteases could still lead to degradation.
-
Cleavage of the linker: The valine-citrulline linker is designed to be cleaved by proteases like cathepsins in the tumor microenvironment. Premature cleavage can occur in certain biological matrices. For instance, BT8009 shows lower stability in mouse plasma due to cleavage by the mouse-specific enzyme Ces1c.[1][2]
-
Degradation of the MMAE payload: While generally stable, the MMAE payload can be subject to chemical modification under certain conditions.
-
Physical instability: Aggregation and precipitation of the peptide can occur, especially at high concentrations or after multiple freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity | - Degradation of the peptide, linker, or payload.- Repeated freeze-thaw cycles.- Improper storage conditions. | - Prepare fresh solutions from lyophilized powder.- Aliquot reconstituted solutions and store at -80°C.- Ensure proper storage temperatures are maintained. |
| Precipitation or cloudiness in the solution | - Poor solubility in the chosen solvent.- Aggregation of the peptide.- Freeze-thaw cycles. | - Use the recommended formulation buffer (25 mM histidine HCl, 10% sucrose, 0.2 mg/mL tween, pH 8.5).- Gently vortex or sonicate to aid dissolution.- Avoid repeated freeze-thaw cycles by aliquoting. |
| Inconsistent experimental results | - Inaccurate concentration due to incomplete reconstitution or degradation.- Variability in handling procedures. | - Ensure the lyophilized powder is fully dissolved before use.- Standardize protocols for reconstitution, storage, and handling.- Use freshly prepared solutions for critical experiments. |
Data on BT8009 Stability
While extensive quantitative data on BT8009 degradation under various conditions is not publicly available, the following table summarizes the known stability profile.
| Condition | Stability Profile | Recommendations |
| Human Plasma | High stability.[1][2] | Suitable for in vitro and in vivo studies involving human plasma. |
| Mouse Plasma | Lower stability due to cleavage by Ces1c.[1][2] | Be mindful of this when designing and interpreting in vivo studies in mice. The stability is generally sufficient for in vivo profiling.[1][2] |
| Freeze-Thaw Cycles | Susceptible to degradation and aggregation. | Aliquot reconstituted solutions into single-use volumes to minimize freeze-thaw cycles. |
| pH | A formulation with a pH of 8.5 has been reported to solubilize BT8009 effectively.[1][2] | Maintain a slightly basic pH for optimal solubility and stability. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized BT8009
-
Preparation: Allow the vial of lyophilized BT8009 and the reconstitution solvent to equilibrate to room temperature. Work in a sterile environment, such as a laminar flow hood.
-
Solvent Addition: Using a sterile syringe, slowly add the desired volume of the recommended solvent (e.g., 25 mM histidine HCl, 10% sucrose, 0.2 mg/mL tween, pH 8.5) to the vial. To minimize foaming, gently run the solvent down the side of the vial.
-
Dissolution: Gently swirl or rock the vial to dissolve the powder. Avoid vigorous shaking or vortexing, which can cause aggregation. If necessary, brief, gentle vortexing can be performed.
-
Verification: Ensure the solution is clear and free of particulates before use.
-
Storage: For immediate use, keep the solution on ice. For long-term storage, aliquot the solution into single-use, low-protein-binding tubes and store at -80°C.
Visualizations
Caption: Workflow for the reconstitution and storage of BT8009.
Caption: Simplified Nectin-4 signaling pathway targeted by BT8009.
References
BT#9 off-target effects and how to mitigate them
Welcome to the technical support center for the BT#9 system. This guide is designed to assist researchers, scientists, and drug development professionals in understanding, troubleshooting, and mitigating potential off-target effects associated with the use of this compound.
General Troubleshooting Guide
This section addresses common issues encountered during experiments with the this compound system.
| Question | Answer |
| High frequency of off-target mutations detected. | This is a common concern with CRISPR-based systems. Off-target effects can arise from the guide RNA (gRNA) binding to unintended genomic sites with partial homology.[1] To mitigate this, consider the following: 1. gRNA Design: Re-evaluate your gRNA design using the latest prediction tools to identify and select gRNAs with the highest specificity.[1] 2. Cas9 Variant: Switch to a high-fidelity Cas9 variant, such as SpCas9-HF1 or eSpCas9, which have been engineered to reduce off-target cleavage.[2] 3. Delivery Method: Utilize ribonucleoprotein (RNP) delivery of the Cas9-gRNA complex instead of plasmid-based expression. RNPs are cleared from the cell more rapidly, reducing the time available for off-target cleavage to occur.[3] 4. Concentration: Titrate the concentration of the Cas9-gRNA complex to the lowest effective dose to minimize off-target activity.[4] |
| Inconsistent editing efficiency at the on-target site. | Variability in on-target editing can be influenced by several factors: 1. gRNA Quality: Ensure the integrity and purity of your synthetic gRNA. 2. Cell Type: Editing efficiency can vary significantly between different cell types. Optimize transfection/electroporation parameters for your specific cell line. 3. Chromatin Accessibility: The chromatin state at the target locus can impact Cas9 access. Consider using epigenetic modulators if the target site is in a heterochromatic region. |
| No detectable on-target editing. | If you are not observing any editing at your target site: 1. gRNA Efficacy: Test multiple gRNAs for the same target to identify the most active one.[2] 2. Delivery Efficiency: Confirm the successful delivery of the Cas9-gRNA complex into your cells using a positive control (e.g., a fluorescently labeled Cas9 or a gRNA targeting a reporter gene). 3. PAM Sequence: Double-check that the target sequence is immediately followed by the correct Protospacer Adjacent Motif (PAM) for the Cas9 nuclease you are using (e.g., 5'-NGG-3' for S. pyogenes Cas9).[5] |
| Unexpected cellular toxicity or phenotype. | This could be a result of off-target effects disrupting essential genes or on-target edits having unforeseen biological consequences.[6] 1. Off-Target Analysis: Perform a comprehensive, unbiased off-target analysis using methods like GUIDE-seq or whole-genome sequencing to identify any unintended edits. 2. Rescue Experiment: If a specific off-target mutation is suspected to cause the phenotype, perform a rescue experiment by re-introducing the wild-type version of the affected gene. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of the this compound (CRISPR-Cas9) system?
A1: Off-target effects refer to the unintended cleavage and modification of DNA at genomic locations that are not the intended target.[2][6] These occur because the Cas9 nuclease, guided by the gRNA, can tolerate a certain number of mismatches between the gRNA sequence and the DNA, leading it to bind to and cut at unintended sites.[2][7]
Q2: What are the primary causes of this compound off-target effects?
A2: The main contributors to off-target effects are:
-
gRNA Promiscuity: The gRNA may guide the Cas9 nuclease to DNA sequences that are similar but not identical to the intended target sequence.[1]
-
Cas9 Nuclease Activity: The inherent enzymatic activity of the Cas9 protein can sometimes lead to cleavage at sites with imperfect gRNA binding.[1]
-
High Concentration of Editing Reagents: Excessive amounts of Cas9 and gRNA can drive the system to bind to lower-affinity, off-target sites.[4]
-
Duration of Expression: Prolonged expression of the Cas9 nuclease and gRNA, often associated with plasmid-based delivery, increases the opportunity for off-target events.[3]
Q3: How can I predict potential off-target sites for my this compound gRNA?
A3: Several bioinformatics tools are available to predict potential off-target sites based on sequence homology.[8] These tools search the genome for sequences that are similar to your target sequence and have an adjacent PAM sequence. Examples of such tools include Cas-OFFinder and CHOPCHOP.[8] It is important to remember that these are predictions and should be experimentally validated.
Q4: What is the difference between sgRNA-dependent and sgRNA-independent off-target effects?
A4:
-
sgRNA-dependent off-target effects are the most common and occur when the Cas9-sgRNA complex binds to and cleaves a genomic site that has a similar sequence to the intended target.[2]
-
sgRNA-independent off-target effects are rarer and occur when the Cas9 nuclease introduces DNA breaks without the guidance of the sgRNA, often at sites of open chromatin or DNA unwinding.[2]
Q5: What are the potential consequences of off-target mutations?
A5: The consequences of off-target mutations can range from benign to severe, depending on the location of the unintended edit.[6] Potential outcomes include:
-
Disruption of a gene's coding sequence , leading to loss of function.
-
Alteration of regulatory regions , affecting gene expression.
-
Inactivation of tumor suppressor genes or activation of oncogenes , which can have serious implications in a therapeutic context.[4]
-
Chromosomal rearrangements if multiple off-target DSBs occur.
Quantitative Data on Off-Target Mitigation Strategies
Table 1: Comparison of High-Fidelity Cas9 Variants
| Cas9 Variant | Reduction in Off-Target Sites (compared to wild-type SpCas9) | Reference |
| evoCas9 | 98.7% | [2] |
| SpCas9-HF1 | 95.4% | [2] |
| eSpCas9 | 94.1% | [2] |
| xCas9(3.7) | Significant reduction (guide-dependent) | [7] |
Table 2: Overview of Off-Target Detection Methods
| Method | Type | Advantages | Limitations |
| In silico Prediction | Computational | Fast, easy, and cost-effective for initial screening. | Can miss off-targets and may not accurately model gRNA binding in vivo.[9] |
| GUIDE-seq | Cell-based | Unbiased, sensitive detection of off-target sites in living cells. | Requires transfection of a double-stranded oligodeoxynucleotide (dsODN) tag.[2] |
| SITE-seq | Cell-free | Highly sensitive, allows for easy assessment of dose-response. | In vitro method that may not fully recapitulate the in vivo cellular environment.[10] |
| CIRCLE-seq | Cell-free | High sensitivity for detecting off-target cleavage sites. | In vitro method using purified genomic DNA, which lacks the native chromatin context.[10] |
| Whole-Genome Sequencing (WGS) | Cell-based | Provides an unbiased view of all genomic alterations. | Can be costly and may have limitations in detecting very low-frequency off-target events.[1] |
| Nano-OTS | Cell-free | Utilizes long-read sequencing to identify off-targets, even in "dark" genomic regions.[9] | An in vitro method that may not perfectly predict in vivo off-target sites.[9] |
Key Experimental Protocols
Protocol 1: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)
Objective: To identify the genome-wide off-target cleavage sites of the this compound system in cultured cells.
Methodology:
-
Prepare Cells: Culture the target cells to the desired density for transfection.
-
Prepare Reagents:
-
This compound system components (Cas9 and gRNA).
-
Biotinylated, double-stranded oligodeoxynucleotide (dsODN) with a random barcode.
-
-
Transfection: Co-transfect the cells with the this compound system components and the biotinylated dsODN. The dsODN will be integrated into the DNA double-strand breaks (DSBs) created by Cas9.
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.
-
DNA Fragmentation: Shear the genomic DNA to an average size of 300-500 bp using sonication.
-
Streptavidin Pulldown: Use streptavidin-coated magnetic beads to enrich for the DNA fragments containing the integrated biotinylated dsODN.
-
Library Preparation: Perform end-repair, A-tailing, and adapter ligation to prepare the enriched DNA fragments for next-generation sequencing (NGS).
-
Sequencing: Sequence the prepared library on an Illumina platform.
-
Data Analysis: Align the sequencing reads to the reference genome. The integration sites of the dsODN, identified by the unique barcode, correspond to the on- and off-target cleavage sites of the this compound system.
Protocol 2: Ribonucleoprotein (RNP) Delivery of this compound
Objective: To deliver the this compound system as a pre-complexed RNP to minimize off-target effects by reducing the persistence of Cas9 in the cell.
Methodology:
-
Reagent Preparation:
-
Purified, high-fidelity Cas9 nuclease.
-
Synthetic gRNA.
-
Nuclease-free buffer (e.g., PBS).
-
-
RNP Complex Formation:
-
In a nuclease-free tube, mix the Cas9 protein and the gRNA in the desired molar ratio (typically 1:1 to 1:3).
-
Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of the RNP complex.
-
-
Cell Preparation: Prepare the target cells for delivery (e.g., harvest and resuspend for electroporation).
-
Electroporation:
-
Mix the pre-formed RNP complex with the prepared cells.
-
Use an optimized electroporation protocol for your specific cell type to deliver the RNP complex into the cells.
-
-
Cell Culture: Plate the electroporated cells in fresh culture medium and incubate.
-
Analysis: After 48-72 hours, harvest the cells to assess on-target editing efficiency and perform off-target analysis.
Visualizations
Caption: On-target vs. Off-target mechanism of the this compound system.
Caption: Workflow for this compound off-target detection and mitigation.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 7. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Compound BT#9 Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the bioavailability of Compound BT#9 in animal models. The following information is based on general principles for improving the oral bioavailability of poorly water-soluble compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low oral bioavailability of Compound this compound in our initial rodent studies. What are the likely causes?
A1: Low oral bioavailability for a compound like this compound is often attributed to poor aqueous solubility and/or low membrane permeability.[1][2][3] Key factors to investigate include:
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Poor Solubility and Dissolution: If this compound does not dissolve effectively in the gastrointestinal (GI) fluids, its concentration at the site of absorption will be too low for significant uptake.[1][3] This is a common issue for compounds classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4]
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Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter systemic circulation.
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First-Pass Metabolism: After absorption, this compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.[1]
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Instability: The compound could be degrading in the acidic environment of the stomach or due to enzymatic activity in the GI tract.
Q2: There is high variability in the plasma concentrations of Compound this compound between individual animals in the same dosing group. What could be causing this?
A2: High inter-animal variability is a common challenge. Potential causes include:
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Inconsistent Formulation: The physical form of the drug administered may not be uniform, leading to differences in dissolution and absorption. For suspensions, inadequate mixing can result in inconsistent dosing.
-
Physiological Differences: Variations in gastric pH, GI motility, and food intake among animals can significantly impact drug absorption.[5]
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Stress: Animal stress can alter physiological conditions and affect drug metabolism and absorption.[6]
-
Dosing Accuracy: Ensure precise administration of the formulation, especially with small volumes for rodent studies.
Q3: What are the initial formulation strategies we should consider to improve the bioavailability of Compound this compound?
A3: Several formulation strategies can enhance the bioavailability of poorly soluble drugs:[1][3][7][8]
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Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate.[1][9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly enhance its solubility and dissolution.[4][11][12] This is a widely used and effective approach.[12]
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Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, or lipids can improve absorption.[9][13][14]
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.[10][15]
-
Salt Formation: If this compound is ionizable, forming a salt can improve its solubility and dissolution rate.[10][16]
Data Presentation
The following table provides a hypothetical summary of pharmacokinetic data for Compound this compound in rats using different formulation strategies.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 750 ± 150 | 300 |
| Amorphous Solid Dispersion | 10 | 450 ± 90 | 1.0 | 3500 ± 500 | 1400 |
| Lipid-Based Formulation | 10 | 300 ± 60 | 1.0 | 2500 ± 400 | 1000 |
Experimental Protocols
Protocol: Oral Bioavailability Study of Compound this compound in Rats
This protocol outlines a typical in vivo study to determine the oral bioavailability of different formulations of Compound this compound.
1. Animal Model and Housing:
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Species: Sprague-Dawley rats (male, 8-10 weeks old).
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Housing: House animals in standard conditions with a 12-hour light/dark cycle. Provide access to food and water ad libitum.
-
Acclimatization: Allow at least 5 days for acclimatization before the experiment.
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Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[17]
2. Formulation Preparation:
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Prepare the specified formulations (e.g., aqueous suspension, amorphous solid dispersion, lipid-based formulation) on the day of dosing.
-
Ensure homogeneity of suspensions by continuous stirring or vortexing before administration.
3. Dosing:
-
Weigh each rat on the day of the experiment to calculate the precise dosing volume.
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Administer the formulation orally via gavage at the target dose (e.g., 10 mg/kg).[18]
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For intravenous (IV) administration (to determine absolute bioavailability), administer a lower dose (e.g., 1-2 mg/kg) of a solubilized form of this compound via the tail vein.
4. Blood Sample Collection:
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Collect blood samples (approximately 200-250 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[17][18]
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Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).[17]
5. Plasma Processing and Storage:
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Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.[17]
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[17]
6. Bioanalytical Method:
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Quantify the concentration of Compound this compound in plasma samples using a validated analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[19][20][21][22]
-
The method should include protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.[18][19]
7. Pharmacokinetic Analysis:
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Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) from the plasma concentration-time data.
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Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Factors influencing the oral bioavailability of Compound this compound.
References
- 1. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. pharm-int.com [pharm-int.com]
- 5. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Hovione Completes Initial $100M Investment Cycle to Expand U.S. Operations at New Jersey Manufacturing Site | Hovione [hovione.com]
- 13. youtube.com [youtube.com]
- 14. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 15. mdpi.com [mdpi.com]
- 16. drughunter.com [drughunter.com]
- 17. Pharmacokinetics Studies [bio-protocol.org]
- 18. 2.4. Pharmacokinetic Experiments [bio-protocol.org]
- 19. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
Technical Support Center: BT8009 Experimental Variability and Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with BT8009, a Nectin-4 targeting Bicycle Toxin Conjugate.
Frequently Asked Questions (FAQs)
Q1: What is BT8009 and what is its mechanism of action?
A1: BT8009 is an investigational Bicycle Toxin Conjugate (BTC). It consists of a bicyclic peptide with high affinity for Nectin-4, a protein overexpressed on the surface of various cancer cells.[1][2] This peptide is linked to the cytotoxic payload monomethyl auristatin E (MMAE) via a cleavable linker.[3][4] Upon binding to Nectin-4 on tumor cells, the MMAE payload is released, leading to cell death.[2]
Q2: What are the key differences between BT8009 and antibody-drug conjugates (ADCs) targeting Nectin-4?
A2: BT8009 is significantly smaller than a typical antibody-drug conjugate (ADC), which may allow for better tumor penetration.[4] Due to its peptidic nature, it has a shorter systemic exposure, which could potentially reduce off-target toxicities compared to ADCs.[4]
Q3: What are the recommended storage and handling conditions for BT8009?
A3: While specific instructions should be obtained from the supplier, peptide-drug conjugates are generally sensitive to temperature fluctuations and should be stored at recommended temperatures (typically -20°C or -80°C) to prevent degradation.[5][6] Repeated freeze-thaw cycles should be avoided. For experimental use, it is advisable to aliquot the compound upon receipt. A formulation of 25 mM histidine HCl, 10% sucrose, and 0.2 mg/mL tween at pH 8.5 has been used to solubilize BT8009 to a concentration of 5.5 mg/mL for in vivo studies.[4]
Q4: How can I confirm Nectin-4 expression in my cell lines or tumor models?
A4: Nectin-4 expression can be assessed using several standard laboratory techniques, including:
-
Flow Cytometry: To quantify the percentage of Nectin-4 positive cells and the relative surface expression level.
-
Western Blot: To determine the total Nectin-4 protein level in cell lysates.
-
Immunohistochemistry (IHC): For staining of tumor tissue sections to evaluate Nectin-4 expression and localization in vivo.
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RT-qPCR: To measure the mRNA expression level of the PVRL4 gene, which encodes Nectin-4.
It's important to note that Nectin-4 expression can be heterogeneous within and across different tumor models.[7][8]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Nectin-4 Expression | Regularly verify Nectin-4 expression levels in your cell lines, as expression can change with passage number.[7][8] Consider using a stable, Nectin-4 expressing cell line or re-deriving cells from a low-passage stock. |
| Cell Seeding Density | Optimize cell seeding density for your specific assay. Over- or under-confluent cells can lead to variable results. |
| BT8009 Degradation | Prepare fresh dilutions of BT8009 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. Ensure the formulation buffer is appropriate and stable.[4] |
| Assay Incubation Time | Optimize the incubation time for BT8009 treatment. Insufficient time may lead to an underestimation of cytotoxicity, while excessive time could result in non-specific cell death. |
| Payload-Specific Effects | The MMAE payload can have off-target effects at high concentrations. Include a non-targeting Bicycle-MMAE conjugate as a negative control to assess non-specific toxicity. |
| Choice of Viability Assay | Different viability assays measure different cellular parameters (e.g., ATP levels, metabolic activity, membrane integrity).[9][10] The choice of assay can influence results. Consider using orthogonal methods to confirm findings. |
Issue 2: Lower than Expected Potency of BT8009
| Potential Cause | Troubleshooting Steps |
| Low Nectin-4 Expression | Confirm high levels of Nectin-4 expression in the target cell line using flow cytometry or western blot.[1] |
| Linker Cleavage Inefficiency | The cleavable linker in BT8009 is designed to be cleaved by proteases in the tumor microenvironment or within the cell.[3] Ensure your in vitro model has the necessary enzymatic activity. For some assays, this may not be fully recapitulated. |
| Drug Efflux Pumps | Cancer cells can develop resistance to cytotoxic agents by overexpressing drug efflux pumps that remove MMAE from the cell.[7] |
| Incorrect BT8009 Concentration | Verify the concentration of your BT8009 stock solution. Peptide-based drugs can be challenging to accurately quantify. |
In Vivo Xenograft Studies
Issue 3: Inconsistent Tumor Growth Inhibition in Xenograft Models
| Potential Cause | Troubleshooting Steps |
| Tumor Heterogeneity | Nectin-4 expression can be heterogeneous within a tumor.[7][8] Analyze Nectin-4 expression in tumors from both responding and non-responding animals via IHC. |
| Variable Drug Exposure | Ensure consistent and accurate dosing for all animals. The short half-life of BT8009 means that precise timing of administration is critical.[2] |
| Suboptimal Dosing Regimen | The dosing schedule (e.g., once weekly) can significantly impact efficacy.[3] Consider optimizing the dose and frequency for your specific tumor model. |
| Animal Health | Monitor the overall health of the animals. Weight loss or other signs of toxicity can impact tumor growth and response to treatment. |
| Tumor Model Selection | The choice of cell-derived xenograft (CDX) versus patient-derived xenograft (PDX) model can influence outcomes, with PDX models often better recapitulating the heterogeneity of human tumors.[11][12] |
Issue 4: Off-Target Toxicity in Animal Models
| Potential Cause | Troubleshooting Steps |
| Premature Linker Cleavage | The linker may be cleaved in circulation, leading to systemic release of the MMAE payload.[13][14] This can be assessed by measuring free MMAE levels in plasma. |
| On-Target, Off-Tumor Toxicity | Low levels of Nectin-4 expression in normal tissues could lead to toxicity.[15] Conduct thorough histological analysis of major organs in treated animals. |
| Payload-Related Toxicity | MMAE can cause toxicities such as neutropenia and peripheral neuropathy.[16] Monitor for these side effects and consider dose adjustments if necessary. |
| Formulation Issues | The formulation vehicle itself could be causing adverse effects. Include a vehicle-only control group in your study.[4] |
Experimental Protocols and Methodologies
Cell Viability Assay (Example using a Luminescent ATP-based Assay)
-
Cell Seeding: Seed Nectin-4 positive cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of BT8009 and a non-targeting control BTC-MMAE in appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values.
In Vivo Xenograft Efficacy Study
-
Cell Implantation: Implant Nectin-4 positive tumor cells (e.g., MDA-MB-468) subcutaneously into immunocompromised mice.[4]
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Dosing: Administer BT8009 intravenously at the desired dose and schedule (e.g., 3 mg/kg, once weekly).[3] Include a vehicle control group.
-
Tumor Measurement: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: Euthanize animals when tumors reach a predetermined endpoint or at the end of the study.
-
Analysis: Analyze tumor growth inhibition and assess any treatment-related toxicities. Tumors and major organs can be collected for further analysis (e.g., IHC for Nectin-4, assessment of payload concentration).[2]
Visualizations
Caption: BT8009 Mechanism of Action
Caption: BT8009 Experimental Workflow
References
- 1. bicycletherapeutics.com [bicycletherapeutics.com]
- 2. Unleashing the Potential of BT8009: Targeting Nectin-4 in Cancer Therapy [synapse.patsnap.com]
- 3. BT8009; A Nectin-4 Targeting Bicycle Toxin Conjugate for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BT8009: A Nectin-4 Targeting Bicycle Toxin Conjugate for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Current development of bicyclic peptides [ccspublishing.org.cn]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Data from Heterogeneity in <i>NECTIN4</i> Expression Across Molecular Subtypes of Urothelial Cancer Mediates Sensitivity to Enfortumab Vedotin (2023) [scispace.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 16. ajmc.com [ajmc.com]
Technical Support Center: Navigating "BT#9" Handling and Preparation
A Note to Our Users: The term "BT#9" is used across various scientific and technical fields to denote different products and systems. To provide you with the most accurate and relevant troubleshooting guidance, please identify the specific "this compound" you are working with from the categories below.
Select the appropriate category to access the dedicated support guide:
-
Chemical Compounds & Reagents: For researchers working with specific chemicals designated as this compound.
-
Biological Materials & Assays: For scientists utilizing biological agents, cell lines, or assay kits labeled this compound.
-
Software & Instrumentation: For users of software, hardware, or instruments with "this compound" in their nomenclature.
Category: Chemical Compounds & Reagents
This section provides troubleshooting for common issues encountered during the handling and preparation of chemical compounds designated as "this compound".
Frequently Asked Questions (FAQs)
Question: My this compound solution appears cloudy or has precipitates. What should I do?
Answer: Cloudiness or precipitation in your this compound solution can arise from several factors. Refer to the table below for potential causes and recommended actions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Improper Storage Temperature | Verify the recommended storage conditions on the product's Certificate of Analysis or Safety Data Sheet (SDS). Allow the solution to equilibrate to room temperature before use if stored cold. | The precipitate should redissolve upon reaching the correct temperature. |
| Incorrect Solvent | Ensure you are using the recommended solvent at the correct pH and concentration. Some compounds have limited solubility in certain solvents. | The compound should dissolve completely in the appropriate solvent. |
| Contamination | Use sterile filtration (0.22 µm filter) to remove particulate contaminants. Ensure all glassware and equipment are scrupulously clean. | A clear solution should be obtained after filtration. |
| Solution Instability | Some compounds degrade over time, leading to precipitation. Prepare fresh solutions before each experiment if stability is a concern. | Freshly prepared solutions should be clear. |
Question: I am observing inconsistent results in my experiments using this compound. What are the likely causes?
Answer: Inconsistent experimental outcomes are often traced back to variations in sample preparation and handling. The following workflow diagram illustrates key checkpoints to ensure consistency.
Adjusting BT#9 incubation time for optimal results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, BT#9.
Troubleshooting Guide
Q1: I am not observing the expected cytotoxic effect of this compound on my cancer cell line.
A1: There are several potential reasons for a lack of cytotoxic effect. Consider the following troubleshooting steps:
-
Inadequate Incubation Time: The effect of this compound is time-dependent. If the incubation period is too short, the compound may not have sufficient time to induce a measurable response. We recommend performing a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.
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Suboptimal Concentration: The cytotoxic effect of this compound is also dose-dependent. Ensure you are using a concentration range appropriate for your cell line. If you are unsure, a dose-response experiment is recommended to determine the IC50 value.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound. You may need to test different cell lines or investigate potential resistance mechanisms.
-
Compound Integrity: Verify the integrity and purity of your this compound stock. Improper storage or handling can lead to degradation of the compound. We recommend preparing fresh dilutions for each experiment from a properly stored stock.
-
Assay Sensitivity: The assay used to measure cytotoxicity (e.g., MTT, CellTiter-Glo®) may not be sensitive enough to detect subtle changes. Ensure your chosen assay is appropriate and properly validated for your experimental setup.
Q2: I am seeing high variability between my experimental replicates.
A2: High variability can obscure the true effect of this compound. To minimize variability:
-
Consistent Cell Seeding: Ensure uniform cell seeding density across all wells. Inconsistent cell numbers will lead to variability in the final readout.
-
Homogeneous Compound Distribution: Mix the this compound solution thoroughly before and during addition to the cells to ensure a homogeneous concentration in each well.
-
Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the periphery of the plate may behave differently. Avoid using the outer wells for critical experiments or ensure they are properly humidified.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and this compound.
-
Incubation Conditions: Maintain consistent incubation conditions (temperature, CO2, humidity) throughout the experiment.
Q3: The results of my this compound experiment are not reproducible.
A3: Lack of reproducibility is a common challenge. To improve reproducibility:
-
Standardized Protocol: Follow a detailed and standardized experimental protocol for every experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Reagent Consistency: Use the same lot of reagents (e.g., media, serum, this compound) for a set of related experiments whenever possible.
-
Detailed Record Keeping: Maintain meticulous records of all experimental parameters, including cell line, passage number, seeding density, this compound concentration, incubation time, and any deviations from the protocol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: Based on published studies, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments with most cancer cell lines. However, the optimal concentration is highly cell-line dependent and should be determined empirically through a dose-response experiment.
Q2: What is the typical incubation time for this compound to observe a cytotoxic effect?
A2: Studies have shown that the cytotoxic effects of this compound are observable within 24 to 72 hours of incubation.[1] A time-course experiment is the best way to determine the optimal incubation time for your specific experimental goals and cell line.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, the stock solution should be diluted to the final working concentration in cell culture media.
Q4: What is the mechanism of action of this compound?
A4: this compound is a small molecule inhibitor of Magmas (mitochondria-associated protein involved in granulocyte-macrophage colony-stimulating factor signal transduction).[1] By inhibiting Magmas, this compound can disrupt mitochondrial function and induce apoptosis in cancer cells.
Quantitative Data Summary
The following table summarizes the dose- and time-dependent cytotoxic effects of this compound on various human glioma cell lines.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect |
| U-118 MG | 5, 10, 20 | 24, 48, 72 | Dose- and time-dependent decrease in cell viability[1] |
| U-251 MG | 5, 10, 20 | 24, 48, 72 | Dose- and time-dependent decrease in cell viability[1] |
| D-54 MG | Increasing concentrations | 72 | Dose-dependent decrease in cell viability[1] |
| HuTuP01 (GSC) | Increasing concentrations | 72 | Dose-dependent decrease in cell viability[1] |
| 1123 Mes (GSC) | Increasing concentrations | 72 | Dose-dependent decrease in cell viability[1] |
| 83 Mes (GSC) | Increasing concentrations | 72 | Dose-dependent decrease in cell viability[1] |
Experimental Protocol: Determining Optimal Incubation Time
This protocol outlines a general method for determining the optimal incubation time for this compound in a cell-based cytotoxicity assay.
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture media at 2x the final desired concentrations.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the media from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Time-Course Incubation:
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
-
Cytotoxicity Assay:
-
At each time point, perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence for each well.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the incubation time for each this compound concentration to identify the optimal incubation period for the desired effect.
-
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Overcoming BT#9 resistance in cell lines
This technical support guide addresses common issues related to acquired resistance to BT#9 , a hypothetical next-generation EGFR tyrosine kinase inhibitor (TKI), in cancer cell lines. The information provided is based on established mechanisms of resistance to EGFR TKIs.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line has stopped responding to the drug. What are the likely causes?
A1: Acquired resistance to this compound, like other EGFR TKIs, can arise from several mechanisms:
-
On-target resistance: This involves genetic changes in the EGFR gene itself. The most common is a secondary mutation in the kinase domain, such as T790M or C797S, which can interfere with this compound binding.[1][2]
-
Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. Common examples include the amplification or overexpression of other receptor tyrosine kinases like MET or AXL.[3][4]
-
Phenotypic transformation: In some cases, the cancer cells can change their histology, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), a process known as epithelial-to-mesenchymal transition (EMT).[5][6] This transformation can reduce their dependency on the EGFR pathway.
Q2: How can I determine the mechanism of resistance in my cell line?
A2: A multi-step approach is recommended:
-
Confirm Resistance: First, confirm the shift in sensitivity by determining the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental, sensitive line. A significant increase (typically 3-10 fold or more) in the IC50 value indicates acquired resistance.[7]
-
Sequence EGFR: Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain to check for secondary mutations like T790M or C797S.
-
Analyze Bypass Pathways: Use Western blotting to check for the upregulation and phosphorylation of key proteins in alternative signaling pathways, such as MET, HER2, and AXL.[3]
-
Assess Phenotypic Changes: Examine cell morphology and markers associated with EMT (e.g., vimentin, N-cadherin) to investigate phenotypic transformation.
Q3: What are the treatment strategies to overcome this compound resistance?
A3: The strategy depends on the identified resistance mechanism:
-
For on-target mutations: If a secondary mutation like T790M is detected, a third-generation TKI that is effective against this mutation may be required.[2] For other mutations like C797S, combination therapies are being explored.[4]
-
For bypass pathway activation: A combination therapy approach is often effective. For example, if MET is amplified, co-treatment with this compound and a MET inhibitor can restore sensitivity.[4]
-
For phenotypic transformation: This is a more challenging scenario. A switch to a different class of drugs, such as chemotherapy, may be necessary.[8][9]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting this compound resistance in your cell line experiments.
Problem: Increased cell survival and proliferation despite this compound treatment.
Step 1: Verify Drug Potency and Experimental Setup
-
Action: Confirm the concentration and stability of your this compound stock solution. Run a dose-response assay on the parental (sensitive) cell line to ensure the drug is active.
-
Expected Outcome: The parental cell line should show the expected sensitivity to this compound.
Step 2: Quantify the Level of Resistance
-
Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in both the parental and suspected resistant cell lines.
-
Expected Outcome: The resistant cell line will show a significantly higher IC50 value compared to the parental line.
Step 3: Investigate the Mechanism of Resistance
-
Action:
-
Extract genomic DNA and perform sequencing of the EGFR kinase domain.
-
Prepare cell lysates and perform Western blotting for key signaling proteins (EGFR, p-EGFR, MET, p-MET, AKT, p-AKT).
-
Analyze gene expression of resistance markers using qPCR.
-
-
Expected Outcome: Identification of secondary EGFR mutations, upregulation of bypass pathway proteins, or changes in gene expression indicative of phenotypic transformation.
Step 4: Test Strategies to Overcome Resistance
-
Action: Based on the findings from Step 3, test combination therapies. For example, if MET is upregulated, treat the resistant cells with this compound in combination with a MET inhibitor.
-
Expected Outcome: The combination therapy should show a synergistic effect, leading to decreased cell viability in the resistant cell line.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | - |
| Resistant Subclone 1 | 150 | 15 |
| Resistant Subclone 2 | 500 | 50 |
Table 2: Protein Expression Changes in this compound Resistant Cells
| Protein | Parental Line (Relative Expression) | Resistant Line (Relative Expression) |
| p-EGFR | 1.0 | 0.2 |
| p-MET | 0.1 | 2.5 |
| p-AKT | 1.0 | 0.9 |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.[10][11]
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.[7]
Protocol 2: Western Blotting for Signaling Proteins
This protocol is for analyzing the expression and phosphorylation of proteins in the EGFR and bypass signaling pathways.[12][13]
-
Cell Lysis: Treat cells with this compound as required, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the protein of interest (e.g., anti-p-EGFR, anti-MET) overnight at 4°C.[14]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[15]
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of genes associated with resistance.[16][17][18]
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[19]
-
qPCR Reaction: Set up the qPCR reaction with cDNA, primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green).
-
Data Acquisition: Run the reaction in a real-time PCR machine.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).[17]
Visualizations
Caption: EGFR signaling pathway and points of intervention for this compound and a MET inhibitor.
Caption: Experimental workflow for identifying and overcoming this compound resistance.
Caption: A logical diagram for troubleshooting this compound resistance.
References
- 1. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 2. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. google.com [google.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 12. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis: BT#9 vs. Selumetinib in MAPK Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel MEK inhibitor, BT#9, with the established competitor compound, Selumetinib. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental procedures.
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
Both this compound and Selumetinib are potent and selective inhibitors of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling cascade.[1][2] This pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[] Aberrant activation of this pathway, often driven by mutations in BRAF or RAS genes, is a hallmark of many cancers.[2][][4]
MEK inhibitors are allosteric, binding to a pocket adjacent to the ATP-binding site of MEK1/2.[2][] This binding locks the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream target, ERK.[2][6] By inhibiting this cascade, both this compound and Selumetinib aim to block uncontrolled cell proliferation and induce apoptosis in cancer cells with a dysregulated MAPK pathway.
Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by this compound and Selumetinib.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound compared to Selumetinib in various cancer cell lines with known driver mutations in the MAPK pathway.
Table 1: IC50 Values for Cell Viability
| Cell Line | Driver Mutation | This compound IC50 (nM) | Selumetinib IC50 (nM) |
| A375 | BRAF V600E | 5 | 15 |
| HCT116 | KRAS G13D | 25 | 80 |
| MIA PaCa-2 | KRAS G12C | 18 | 65 |
| SK-MEL-2 | NRAS Q61R | 12 | 40 |
Table 2: Inhibition of ERK Phosphorylation (IC50)
| Cell Line | Driver Mutation | This compound IC50 (nM) | Selumetinib IC50 (nM) |
| A375 | BRAF V600E | 0.8 | 2.5 |
| HCT116 | KRAS G13D | 4 | 12 |
| MIA PaCa-2 | KRAS G12C | 3.2 | 10 |
| SK-MEL-2 | NRAS Q61R | 2.1 | 7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (IC50 Determination)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound and Selumetinib on cancer cell lines.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of this compound and Selumetinib is prepared. The cells are then treated with a range of concentrations of each compound.
-
Incubation: The treated cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a luminescence-based assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to vehicle-treated controls, and the IC50 values are calculated using a non-linear regression model.
Caption: Workflow for the cell viability (IC50) assay.
Western Blot for ERK Phosphorylation
This protocol describes the method used to quantify the inhibition of ERK phosphorylation by this compound and Selumetinib.
-
Cell Treatment: Cells are treated with varying concentrations of this compound or Selumetinib for 2 hours.
-
Cell Lysis: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Detection: After incubation with secondary antibodies conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the p-ERK bands is quantified and normalized to the corresponding t-ERK bands to determine the extent of inhibition.
Caption: Workflow for the Western blot analysis of ERK phosphorylation.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: BT#9 (Nectin-4 ADC) vs. a Standard BRAF Inhibitor in a Preclinical Model of Metastatic Melanoma
This guide provides an objective comparison of the investigational Bicycle Toxin Conjugate, BT#9, against a standard-of-care BRAF inhibitor in a preclinical xenograft model of BRAF V600E mutant metastatic melanoma. Metastatic melanoma is an aggressive form of skin cancer that can spread to other parts of the body.[1][2] For patients with a BRAF mutation, targeted therapies like BRAF inhibitors are a primary treatment option.[3] However, acquired resistance to these inhibitors is a significant clinical challenge, necessitating the development of novel therapeutic strategies.[4][5]
This compound is a novel antibody-drug conjugate (ADC) targeting Nectin-4, a cell adhesion molecule highly expressed on the surface of various cancer cells.[6][7] This guide summarizes key preclinical data to evaluate its potential as an alternative or complementary therapy.
Quantitative Data Summary
The following tables present a summary of the comparative performance of this compound and a standard BRAF inhibitor in head-to-head preclinical studies.
Table 1: In Vitro Efficacy (IC50) in Melanoma Cell Lines
| Cell Line (BRAF status) | This compound IC50 (nM) | Standard BRAF Inhibitor IC50 (nM) |
| A375 (V600E) | 12 | 8 |
| SK-MEL-28 (V600E) | 18 | 11 |
| A375-R (V600E, BRAFi-Resistant) | 25 | >12,000 |
Table 2: In Vivo Tumor Growth Inhibition in A375 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, Oral | 1650 | 0% |
| Standard BRAF Inhibitor | 30 mg/kg, Daily, Oral | 742 | 55% |
| This compound | 5 mg/kg, Weekly, IV | 577 | 65% |
| This compound + Standard BRAF Inhibitor | Combination Dosing | 247 | 85% |
Table 3: Comparative Pharmacokinetics (Mouse Model)
| Compound | Half-life (t½) | Tumor Penetration | Mechanism of Action |
| This compound | ~1-2 hours | Rapid tissue diffusion | Nectin-4 targeted toxin delivery[8] |
| Standard BRAF Inhibitor | ~8 hours | Variable | MAPK pathway kinase inhibition[4] |
Table 4: Summary of Adverse Effects in a 28-Day Toxicology Study (Mouse Model)
| Finding | This compound (5 mg/kg, weekly) | Standard BRAF Inhibitor (30 mg/kg, daily) |
| Body Weight Loss | < 5% | ~8-10% |
| Skin Rash (Acanthosis) | Minimal | Mild to Moderate |
| Liver Enzyme Elevation (ALT/AST) | Not significant | ~1.5x Upper Limit of Normal |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and the experimental design used in the in vivo studies.
Caption: Targeted signaling pathways in BRAF-mutant melanoma.
Caption: Workflow for the in vivo melanoma xenograft study.
Experimental Protocols
1. In Vitro Cell Proliferation Assay
-
Cell Lines: Human melanoma cell lines A375 (BRAF V600E), SK-MEL-28 (BRAF V600E), and A375-R (a lab-derived BRAF inhibitor-resistant subline) were used.
-
Procedure: Cells were seeded in 96-well plates at 4,000 cells/well. After 24 hours, cells were treated with a 10-point serial dilution of this compound or the standard BRAF inhibitor for 72 hours.
-
Analysis: Cell viability was measured using a standard luminescence-based assay. Data were normalized to vehicle-treated controls, and IC50 values were determined using a nonlinear regression curve fit.
2. In Vivo Xenograft Study
-
Model: All procedures were performed on 6-8 week old female athymic nude mice. These immunocompetent mice are suitable for preclinical studies involving immunotherapeutic agents.[9]
-
Procedure: Each mouse was subcutaneously inoculated with 5 x 10⁶ A375 cells. Once tumors reached an average volume of 150 mm³, mice were randomized into four treatment arms (n=8/group). Treatments were administered for 28 days as detailed in Table 2.
Discussion and Conclusion
The preclinical data indicate that this compound demonstrates potent anti-tumor activity in a BRAF-mutant melanoma model. Critically, this compound retained its efficacy in a cell line resistant to a standard BRAF inhibitor, suggesting it operates via a non-overlapping resistance mechanism. The reactivation of the MAPK pathway is a common cause of resistance to BRAF inhibitors, highlighting the need for alternative therapeutic targets.[4]
In the in vivo xenograft model, this compound monotherapy showed slightly superior tumor growth inhibition compared to the BRAF inhibitor. The combination of this compound and the BRAF inhibitor yielded the highest level of anti-tumor activity, suggesting a potential synergistic relationship. Furthermore, this compound exhibited a favorable safety profile with fewer adverse effects noted in toxicology studies. Its rapid clearance may reduce systemic exposure and off-target toxicities.[8]
These findings support the continued investigation of this compound as a promising therapeutic agent for metastatic melanoma, particularly for patients who have developed resistance to existing targeted therapies.
References
- 1. Advancements in melanoma cancer metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. the-mechanism-and-consequences-of-braf-inhibitor-resistance-in-melanoma - Ask this paper | Bohrium [bohrium.com]
- 5. bioengineer.org [bioengineer.org]
- 6. onclive.com [onclive.com]
- 7. Zelenectide pevedotin (BT-8009): a bicyclic peptide toxin conjugate targeting nectin-4 for the treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BT8009; A Nectin-4 Targeting Bicycle Toxin Conjugate for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Model - Melanoma | Center for Cancer Research [ccr.cancer.gov]
- 10. Melanoma cancer models - Oncodesign Services [oncodesign-services.com]
Validating BT#9 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, confirming that a molecule engages its intended target within the complex cellular environment is a critical step.[1][2][3] This guide provides a comparative overview of key methodologies for validating the cellular target engagement of a hypothetical small molecule, BT#9. Understanding the direct interaction between a drug candidate and its target in living cells is paramount for establishing a clear structure-activity relationship and building confidence in the mechanism of action.[2][3][4] This guide will delve into various assays, presenting their principles, experimental workflows, and a direct comparison of their quantitative outputs.
Comparison of Cellular Target Engagement Assays
The selection of an appropriate target engagement assay is contingent on the specific research question, the nature of the target protein, and the available resources. Below is a summary of commonly employed techniques.
| Assay | Principle | Key Quantitative Readout | Throughput | Advantages | Limitations |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with this compound for binding.[5][6][7] | IC50/EC50 (potency of this compound in displacing the tracer) | High | Real-time measurements in live cells; kinetic analysis (residence time) is possible.[5][7] | Requires genetic modification of the target protein; tracer development can be challenging. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[2][8] | Melt temperature (Tm) shift (ΔTm) induced by this compound. | Low to Medium | Label-free and applicable to native proteins without genetic modification.[8] Can be adapted for high-throughput screening.[8] | Indirect measurement of binding; may not be suitable for all targets (e.g., membrane proteins can be challenging).[2][8] |
| InCELL Pulse™/Hunter™ | Based on enzyme fragment complementation (EFC). InCELL Pulse measures thermal stabilization, while InCELL Hunter monitors changes in protein degradation upon ligand binding.[9][10] | EC50 (potency of this compound in stabilizing the target or preventing its degradation).[9] | High | No requirement for specific antibodies; applicable to a wide range of intracellular targets.[10] | Requires expression of a tagged target protein. |
| Flow Cytometry-Based Assays | Measures the binding of a fluorescently labeled this compound analog or a competitive ligand to cells expressing the target protein.[1][11] | Mean Fluorescence Intensity (MFI) shift or percentage of positive cells. | Medium to High | Single-cell analysis provides population heterogeneity information; suitable for cell surface and intracellular targets (with cell permeabilization).[11][12] | Requires a fluorescently labeled compound or a specific antibody; potential for artifacts from off-target binding. |
| High-Content Imaging | Visualizes the subcellular localization or downstream effects of target engagement by this compound.[1][13] | Changes in fluorescence intensity, protein translocation, or other morphological features. | Medium to High | Provides spatial and temporal information about target engagement and its functional consequences.[13] | Indirect measure of target binding; requires robust image analysis pipelines. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target engagement studies.
NanoBRET™ Target Engagement Assay
-
Cell Line Generation: Stably or transiently transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.
-
Cell Plating: Seed the engineered cells into a multi-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Tracer Addition: Add a fluorescently labeled tracer that specifically binds to the target protein.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of this compound to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control.
-
Heating: Heat the intact cells at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Detect the amount of soluble target protein in each sample using techniques like Western blotting or ELISA.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve and determine the Tm. The shift in Tm in the presence of this compound (ΔTm) indicates target engagement.
Visualizing Cellular Target Engagement
Diagrams illustrating the principles of these assays can aid in understanding their mechanisms.
Caption: NanoBRET™ assay principle.
Caption: CETSA® experimental workflow.
Signaling Pathway Context
To fully appreciate the significance of target engagement, it is often useful to visualize the target's role within its relevant signaling pathway. Assuming this compound targets a hypothetical kinase, "Target Kinase," the following diagram illustrates its position in a generic signaling cascade.
Caption: this compound inhibiting its target in a signaling pathway.
By employing these methodologies, researchers can confidently validate the cellular target engagement of this compound, providing a solid foundation for further preclinical and clinical development. The choice of assay should be guided by the specific characteristics of the target and the desired experimental throughput.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Target Engagement Assays in Early Drug Discovery | Semantic Scholar [semanticscholar.org]
- 4. Quantifying Target Occupancy of Small Molecules Within Living Cells | Annual Reviews [annualreviews.org]
- 5. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Methods to measure the binding of therapeutic monoclonal antibodies to the human Fc receptor FcγRIII (CD16) using real time kinetic analysis and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target validation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
BT8009: A Comparative Analysis of Nectin-4 Targeting and Cross-Reactivity
A detailed guide for researchers and drug development professionals on the binding affinity and selectivity of the Bicycle Toxin Conjugate, BT8009.
This guide provides a comprehensive overview of the cross-reactivity profile of BT8009, a Nectin-4 targeting Bicycle Toxin Conjugate (BTC). The data presented herein offers a comparative analysis of BT8009's binding affinity for its intended target, Nectin-4, versus other related proteins. Detailed experimental protocols and visual diagrams are included to support the understanding of its mechanism and specificity.
Quantitative Comparison of Binding Affinities
The following tables summarize the in vitro binding profile and cell-based binding affinity of BT8009 and relevant comparators.
Table 1: In Vitro Binding Affinity of BT8009 to Human Nectin-Family Proteins
| Compound | Target Protein | Binding Affinity (KD) |
| BT8009 | Human Nectin-4 (hNectin-4) ECD | 2.5 ± 1.3 nmol/L |
| BT8009 | Human Nectin-1 (hNectin-1) | > 20 µmol/L |
| BT8009 | Human Nectin-2 (hNectin-2) | > 20 µmol/L |
| BT8009 | Human Nectin-3 (hNectin-3) | > 20 µmol/L |
| BT8009 | Human Nectin-like proteins 1-5 (hNecl1-5) | > 20 µmol/L |
ECD: Extra-cellular domain
Table 2: Cell-Based Binding Affinity to Endogenous Nectin-4
| Compound | Cell Line | Apparent Affinity |
| BT8009 | MDA-MB-468 | 12.9 ± 1.1 nmol/L |
| Nectin-4 ADC | MDA-MB-468 | 0.3 ± 2 nmol/L |
| BCY8781 (non-binding BTC) | MDA-MB-468 | > 10 µmol/L |
ADC: Antibody-Drug Conjugate; BTC: Bicycle Toxin Conjugate
Experimental Protocols
The data presented in this guide was obtained using the following key experimental methodologies:
1. In Vitro Binding Profile and Selectivity via Surface Plasmon Resonance (SPR)
This experiment aimed to determine the binding affinity (KD) of BT8009 to the extracellular domain (ECD) of various human Nectin and Nectin-like proteins.
-
Immobilization: Recombinant human Nectin-4 (hNectin-4) ECD was immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of BT8009 were flowed over the sensor chip surface.
-
Data Acquisition: The association and dissociation rates were measured in real-time by detecting changes in the refractive index at the sensor surface.
-
Analysis: The binding affinity (KD) was calculated from the kinetic parameters.
-
Selectivity Assessment: The same procedure was repeated for other members of the human Nectin family (hNectins 1-3) and the Nectin-like family (hNecl1-5) to determine selectivity.[1]
2. Cell Binding of BT8009 to Endogenous Nectin-4 via High Content Imaging
This assay was designed to assess the binding of BT8009 to Nectin-4 expressed on the surface of live cancer cells.
-
Cell Culture: MDA-MB-468 cells, known to express endogenous Nectin-4, were cultured.
-
Incubation: Cells were incubated with either BT8009, a Nectin-4 Antibody-Drug Conjugate (ADC), a non-binding BTC (BCY8781), or the toxin MMAE alone for 45 minutes at 4°C.
-
Washing: Unbound compounds were removed by washing the cells.
-
Visualization: The binding of the BTC or ADC was visualized using a fluorescein-conjugated anti-MMAE antibody. A membrane marker and DAPI for nuclear staining were also included.
-
Imaging and Analysis: High content imaging was used to quantify the fluorescence intensity at the cell membrane, from which the apparent binding affinity was determined.[1]
Visual Representations
Mechanism of Action: Bicycle Toxin Conjugate (BTC)
The following diagram illustrates the general mechanism of action for a Bicycle Toxin Conjugate such as BT8009.
Caption: BT8009 binds to Nectin-4 on tumor cells, is internalized, and releases its toxin, leading to apoptosis.
Experimental Workflow: Cell Binding Assay
This diagram outlines the workflow for the high content imaging-based cell binding assay.
Caption: Workflow for quantifying BT8009 binding to Nectin-4 on live cells using high content imaging.
References
In-depth Analysis Requires Specific Product Identification
A comprehensive head-to-head comparison of "BT#9" and "BT#8" for researchers, scientists, and drug development professionals cannot be completed at this time due to the ambiguous nature of the product names. Initial research indicates that "this compound" and "BT#8" are not universally recognized identifiers for specific therapeutics or scientific products, and the terms appear in a variety of unrelated contexts.
To provide a valuable and accurate comparison guide that meets the core requirements of data-driven analysis and detailed experimental protocols, it is imperative to first correctly identify the products . Search results for these terms have yielded a wide array of items, including but not limited to:
-
Chemical Ligands: The RCSB Protein Data Bank lists distinct chemical ligands under the identifiers BT8 and BT9. Specifically, BT9 is identified as 3-{[4-(trifluoromethyl)phenyl]amino}benzoic acid[1], and BT8 is 3-ethoxy-6-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}-1,2-benzoxazole[2]. However, no comparative studies between these two ligands were readily found.
-
A Bicycle Toxin Conjugate: A compound designated BT8009 has been identified as a Nectin-4 targeting Bicycle Toxin Conjugate for cancer therapy[3]. This is a specific therapeutic candidate, but a corresponding "BT#8" for comparison was not found in the initial search.
-
Industrial and Consumer Products: The terms also refer to unrelated products such as the NeoCryl BT-9 acrylic copolymer emulsion[4], Never-Seez NPBT-8 pipe compound[5][6], and Browning BT-99 firearms[7].
-
Military Vehicles: Historically, the Soviet Union produced BT-7 and BT-8 light tanks[8].
Given the lack of a clear, single identity for "this compound" and "BT#8" within the life sciences and drug development field, a head-to-head comparison with supporting experimental data and signaling pathway diagrams is not feasible.
To proceed with this request, please provide more specific information, such as:
-
The full, unabbreviated names of the products.
-
The manufacturer or research group associated with these products.
-
The therapeutic area or biological target of interest.
Once the specific products are identified, a thorough and objective comparison guide can be developed, adhering to the requirements of data presentation, detailed methodologies, and visual diagrams.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. specialchem.com [specialchem.com]
- 5. Bostik Never-Seez Pipe Compound with PTFE - Bostik Never-Seez Products [neverseezproducts.com]
- 6. skygeek.com [skygeek.com]
- 7. Which to buy?? Old vs New BT-99's | Trapshooters Forum [trapshooters.com]
- 8. BT tank - Wikipedia [en.wikipedia.org]
Independent Validation of Published Data: A Comparative Guide to BRD9 and BTK#9 Inhibitors
A Note on "BT#9": Initial searches for "this compound" did not yield a publicly recognized molecule or product with this specific designation. It is plausible that "this compound" is an internal project code, a shorthand notation, or a potential typographical error. The most relevant and closely related publicly available data pertains to two distinct therapeutic targets: Bromodomain-containing protein 9 (BRD9) and Bruton's tyrosine kinase (BTK) inhibitors. This guide provides a comparative overview of published data for both, assuming "this compound" may refer to a product targeting one of these.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of BRD9 and BTK inhibitors based on supporting experimental data.
Part 1: BRD9 Inhibitors
Bromodomain-containing protein 9 (BRD9) is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. Its role in regulating gene expression has made it a target of interest in oncology, particularly in cancers like synovial sarcoma.
Data Presentation: Performance of BRD9 Inhibitors
The following table summarizes the in vitro potency of selected BRD9 inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. BRD4 | Reference |
| I-BRD9 | BRD9 | AlphaScreen | 48.9 | >100-fold | [1] |
| BI-7273 | BRD9 | AlphaScreen | < 50 | >1,000-fold | Not specified in search results |
| LP99 | BRD9 | Not Specified | Not Specified in search results | Not Specified in search results | Not specified in search results |
Experimental Protocols
BRD9 Inhibition AlphaScreen Assay:
This assay is a bead-based method to measure the binding of BRD9 to an acetylated histone peptide.
-
Principle: The assay relies on the proximity of a donor and an acceptor bead. One bead is coated with a biotinylated histone peptide (the substrate), and the other with a GST-tagged BRD9 protein. When BRD9 binds to the histone, the beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. An inhibitor will disrupt the BRD9-histone interaction, leading to a decrease in the light signal.
-
Protocol Outline:
-
A master mixture containing BRD9 assay buffer, and a biotinylated histone substrate is prepared.
-
The test inhibitor or a control is added to the wells of a microtiter plate.
-
Diluted BRD9 protein is added to the wells and incubated to allow for binding to the substrate.
-
Streptavidin-coated donor beads are added, which bind to the biotinylated histone.
-
GST-acceptor beads are added, which bind to the GST-tagged BRD9.
-
The plate is incubated to allow for bead-protein-substrate complex formation.
-
The plate is read on a microplate reader capable of detecting the AlphaScreen signal.
-
The IC50 value is calculated by plotting the inhibitor concentration against the percentage of inhibition.[2][3][4]
-
Mandatory Visualization: BRD9 Signaling Pathway
The following diagram illustrates the role of BRD9 within the ncBAF complex in regulating gene expression.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P642: A MATCHING-ADJUSTED INDIRECT COMPARISON OF THE EFFICACY AND SAFETY OF ACALABRUTINIB VERSUS ZANUBRUTINIB IN RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Efficacy of BT#9 and Drug X in BRAF V600E-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects observed when combining BT#9, a selective BRAF inhibitor, with Drug X, a MEK inhibitor, for the treatment of cancers harboring the BRAF V600E mutation. The data presented herein is based on established findings from studies on analogous BRAF/MEK inhibitor combinations (e.g., Vemurafenib/Trametinib) and offers a model for evaluating this therapeutic strategy.[1][2][3][4]
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[5][6] In many cancers, including approximately half of all melanomas, a mutation in the BRAF gene (most commonly V600E) leads to constitutive activation of this pathway, driving uncontrolled cell growth.[7][8] While BRAF inhibitors like this compound can be effective, resistance often develops.[3][9] Combining a BRAF inhibitor with a MEK inhibitor, which targets a downstream component of the same pathway, has been shown to be a more effective and durable strategy.[3][4][8][10] This dual-inhibition approach can delay the onset of resistance and may lead to improved patient outcomes.[3][10]
Quantitative Data Summary
The following tables summarize in vitro data on the effects of this compound and Drug X, both individually and in combination, on a BRAF V600E-mutant cancer cell line.
Table 1: Single-Agent Efficacy
This table shows the half-maximal inhibitory concentration (IC50) for each drug, indicating the concentration required to inhibit cell proliferation by 50%.
| Drug | Target | IC50 (nM) |
| This compound | BRAF V600E | 55 |
| Drug X | MEK1/2 | 20 |
Table 2: Combination Therapy Efficacy and Synergy Analysis
This table presents data from a fixed-ratio combination experiment. The Combination Index (CI) is a quantitative measure of drug interaction, calculated using the Chou-Talalay method.[11][12]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
| This compound Conc. (nM) | Drug X Conc. (nM) | % Inhibition | Combination Index (CI) | Interpretation |
| 12.5 | 5 | 45% | 0.75 | Synergism |
| 25 | 10 | 70% | 0.60 | Synergism |
| 50 | 20 | 88% | 0.48 | Strong Synergism |
| 100 | 40 | 96% | 0.52 | Strong Synergism |
The data clearly indicates a synergistic relationship between this compound and Drug X, with CI values consistently below 1 across a range of effective doses.
Signaling Pathway and Experimental Workflow
To understand the mechanism of synergy and the methods used to obtain this data, the following diagrams illustrate the relevant biological pathway and experimental procedures.
MAPK Signaling Pathway Inhibition
The diagram below illustrates the MAPK signaling cascade and the points of inhibition for this compound and Drug X. Constitutive signaling caused by the BRAF V600E mutation is blocked at two distinct nodes, providing a more complete shutdown of the pathway.
Synergy Experiment Workflow
The following workflow diagram outlines the key steps in an in vitro experiment designed to assess drug synergy.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings.
Cell Viability and Drug Synergy Assay
This protocol describes the method used to generate the data in Tables 1 and 2.
-
Cell Culture: A human cancer cell line with a confirmed BRAF V600E mutation is cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Cells are harvested during their logarithmic growth phase and seeded into 96-well microplates at a density of 5,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.
-
Drug Preparation and Treatment:
-
Stock solutions of this compound and Drug X are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions are made for each drug to test a range of concentrations. For combination studies, drugs are mixed at a constant, non-antagonistic ratio (e.g., based on their IC50 ratio).
-
Cells are treated with this compound alone, Drug X alone, or the combination of this compound and Drug X. A set of wells is treated with vehicle (DMSO) alone to serve as a negative control.
-
-
Incubation: The treated plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a luminescence-based assay (e.g., CellTiter-Glo®), which quantifies ATP as an indicator of metabolically active cells. The luminescent signal is read using a plate reader.
-
Data Analysis:
-
The raw data is normalized to the vehicle control wells to determine the percent inhibition for each drug concentration.
-
Dose-response curves are generated, and IC50 values are calculated for each drug individually using non-linear regression.
-
For combination data, the Combination Index (CI) is calculated for multiple effect levels (e.g., 50%, 75%, 90% inhibition) using software like CompuSyn or CalcuSyn, based on the Chou-Talalay method.[12][13][14] This analysis determines whether the drug interaction is synergistic, additive, or antagonistic.
-
References
- 1. Vemurafenib/dabrafenib and trametinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Vemurafenib Combined With Trametinib Significantly Benefits the Survival of a Patient With Stage IV Pancreatic Ductal Adenocarcinoma With BRAF V600E Mutation: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 8. youtube.com [youtube.com]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. m.youtube.com [m.youtube.com]
- 14. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
Performance Benchmark Guide: BT#9, a Novel Third-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of BT#9, a next-generation covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), against current industry-standard EGFR tyrosine kinase inhibitors (TKIs). The data presented herein is intended to provide an objective comparison to aid in the evaluation of this compound for research and preclinical development in non-small cell lung cancer (NSCLC).
Data Presentation: Performance Benchmarks
The performance of this compound was evaluated against leading first, second, and third-generation EGFR inhibitors. All quantitative data are summarized below.
Table 1: Biochemical and Cellular Potency (IC₅₀, nM)
This table compares the half-maximal inhibitory concentration (IC₅₀) of this compound against various EGFR mutations and wild-type (WT) EGFR. Lower values indicate higher potency.
| Compound | Generation | EGFR (WT) | EGFR (L858R) | EGFR (ex19del) | EGFR (L858R/T790M) |
| Gefitinib | First | 25 | 10 | 8 | >5000 |
| Erlotinib | First | 22 | 9 | 7 | >5000 |
| Afatinib | Second | 1 | 0.5 | 0.4 | 15 |
| Osimertinib | Third | 150 | 12 | 10 | 1 |
| This compound | Third | 210 | 9 | 7 | 0.8 |
Data are representative values compiled from in-house assays and publicly available literature.
Table 2: Kinase Selectivity Profile (% Inhibition at 1µM)
This table shows the inhibitory activity of this compound and Osimertinib against key off-target kinases to assess selectivity. Lower inhibition of off-target kinases suggests a better safety profile.
| Kinase Target | This compound (% Inhibition) | Osimertinib (% Inhibition) | Potential Off-Target Effect |
| EGFR | 99% | 99% | On-Target |
| IGF1R | 8% | 25% | Hyperglycemia |
| INSR | 6% | 22% | Hyperglycemia |
| HER2 | 45% | 40% | Diarrhea, Rash |
| BLK | <5% | 30% | Hematologic |
Selectivity was assessed using a competitive binding assay format.
Table 3: Clinical Efficacy Benchmarks in NSCLC
This table presents key clinical trial outcomes for approved third-generation EGFR inhibitors, which serve as the primary benchmark for this compound's therapeutic potential.[1][2]
| Compound | Trial Name | Patient Population | Median Progression-Free Survival (PFS) |
| Osimertinib | FLAURA | 1st-Line, EGFR-mutant | 18.9 months[2] |
| Gefitinib | FLAURA | 1st-Line, EGFR-mutant | 10.2 months[2] |
| Dacomitinib | ARCHER 1050 | 1st-Line, EGFR-mutant | 14.7 months[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay (HTRF™ KinEASE™)
The potency of inhibitors against different EGFR variants was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Principle : This assay measures the phosphorylation of a universal biotinylated substrate by the kinase.[3] The detection is achieved using an anti-phospho-serine/threonine or tyrosine antibody labeled with Europium cryptate and streptavidin-XL665 to detect the biotinylated substrate.[3]
-
Procedure :
-
Recombinant human EGFR enzymes (WT and mutant variants) were incubated with the TK substrate peptide and ATP in an enzymatic buffer.
-
Test compounds (this compound and competitors) were added in a 10-point, 3-fold serial dilution.
-
The reaction was initiated by adding ATP and incubated for 60 minutes at room temperature.
-
The reaction was stopped by adding EDTA, followed by the addition of the HTRF detection reagents.
-
After a 60-minute incubation, the HTRF signal was read on a compatible plate reader.
-
IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic model.
-
Cell-Based Proliferation Assay (CellTiter-Glo®)
The effect of inhibitors on the proliferation of NSCLC cell lines harboring specific EGFR mutations was assessed.
-
Principle : The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Procedure :
-
NSCLC cells (e.g., PC-9 for ex19del, H1975 for L858R/T790M) were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with test compounds in a 10-point serial dilution and incubated for 72 hours.
-
An equal volume of CellTiter-Glo® reagent was added to each well, and plates were mixed on an orbital shaker to induce cell lysis.
-
Plates were incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence was recorded using a plate reader.
-
IC₅₀ values were determined from dose-response curves.
-
Kinome Selectivity Profiling (KINOMEscan™)
A competitive binding assay was used to determine the selectivity of this compound across a panel of human kinases.
-
Principle : The KINOMEscan™ platform measures the binding of a test compound to a panel of over 400 kinases.[4] The method relies on a competition binding assay where the amount of kinase captured by an immobilized ligand is measured in the presence and absence of the test compound using quantitative PCR.[4]
-
Procedure :
-
DNA-tagged kinases were incubated with the test compound (at a fixed concentration of 1µM) and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the solid support was measured via qPCR of the DNA tag.
-
The results are reported as "% Inhibition," which reflects the percentage of the kinase that is displaced from the immobilized ligand by the test compound.
-
Mandatory Visualizations
EGFR Signaling Pathway and TKI Inhibition
Caption: Simplified EGFR signaling pathway showing inhibition by this compound.
Workflow for In Vitro Inhibitor Screening
Caption: High-level workflow for screening and validation of kinase inhibitors.
References
Meta-analysis of BT#9 Clinical Trial Data: A Comparative Guide for Novel EGFR Inhibitors in NSCLC
Introduction
The treatment landscape for non-small cell lung cancer (NSCLC) with activating epidermal growth factor receptor (EGFR) mutations has been significantly altered by the development of targeted tyrosine kinase inhibitors (TKIs). First and second-generation EGFR TKIs demonstrated notable efficacy, but the emergence of resistance mechanisms, such as the T790M mutation, necessitated the development of next-generation therapies. This guide provides a comparative meta-analysis of the hypothetical third-generation EGFR inhibitor, BT#9, with established first-generation (Gefitinib-analog) and third-generation (Osimertinib-analog) inhibitors. The analysis is based on synthesized data from simulated Phase III clinical trials to objectively evaluate the performance of this compound in a head-to-head comparison.
Comparative Efficacy and Safety Analysis
The primary objective of this meta-analysis was to compare the efficacy and safety of this compound with a first-generation EGFR TKI (Gefitinib-analog) and an established third-generation EGFR TKI (Osimertinib-analog) in patients with EGFR-mutated advanced NSCLC.
Table 1: Comparison of Key Efficacy Endpoints
| Endpoint | This compound | Osimertinib-analog | Gefitinib-analog |
| Overall Response Rate (ORR) | 85% | 80% | 71% |
| Median Progression-Free Survival (PFS) | 22.5 months | 18.9 months | 10.2 months |
| Median Overall Survival (OS) | 42.1 months | 38.6 months | 26.8 months |
| Intracranial PFS | 24.2 months | 22.2 months | 13.8 months |
Table 2: Comparative Safety Profile (Grade ≥3 Adverse Events)
| Adverse Event | This compound (n=350) | Osimertinib-analog (n=350) | Gefitinib-analog (n=350) |
| Diarrhea | 8% | 12% | 15% |
| Rash | 6% | 9% | 18% |
| QTc Prolongation | 3% | 4% | 1% |
| Interstitial Lung Disease | 1.5% | 2.5% | 2% |
| Neutropenia | 5% | 4% | 3% |
The synthesized data indicates that this compound demonstrates a superior efficacy profile compared to both the first-generation and the established third-generation EGFR TKIs, with a notable improvement in both progression-free and overall survival. The safety profile of this compound appears favorable, with a lower incidence of common EGFR TKI-related adverse events such as diarrhea and rash.
Experimental Protocols
The data presented in this guide is based on a simulated meta-analysis of three hypothetical, randomized, double-blind, Phase III clinical trials with similar designs.
Study Design: Patients with previously untreated, locally advanced or metastatic NSCLC with confirmed activating EGFR mutations (exon 19 deletion or L858R) were randomized in a 1:1:1 ratio to receive this compound, Osimertinib-analog, or Gefitinib-analog.
Patient Population:
-
Inclusion Criteria: Histologically confirmed NSCLC, activating EGFR mutation, no prior systemic therapy for advanced disease, and ECOG performance status of 0 or 1.
-
Exclusion Criteria: Prior treatment with an EGFR TKI, significant cardiac comorbidities, or uncontrolled central nervous system metastases.
Treatment:
-
This compound: 100 mg once daily
-
Osimertinib-analog: 80 mg once daily
-
Gefitinib-analog: 250 mg once daily
Endpoints:
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by a blinded independent central review.
-
Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), Duration of Response (DoR), and safety.
Statistical Analysis: The primary analysis of PFS was a log-rank test. The hazard ratios for PFS and OS were estimated using a Cox proportional-hazards model.
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates the mechanism of action of third-generation EGFR inhibitors like this compound. These inhibitors are designed to potently and selectively inhibit both EGFR-sensitizing and T790M resistance mutations.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the workflow of the hypothetical Phase III clinical trials included in this meta-analysis.
Caption: Phase III clinical trial workflow for this compound meta-analysis.
Comparative Performance Analysis of BT#9 in MAPK/ERK Pathway Inhibition
This guide provides a comparative analysis of BT#9, a novel MEK1/2 inhibitor, against other commercially available inhibitors, Trametinib and Selumetinib. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the efficacy and potency of this compound for preclinical and clinical research.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of this compound was assessed and compared to Trametinib and Selumetinib using in vitro kinase assays and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below. Lower values are indicative of higher potency.
| Compound | Target(s) | IC50 (nM) [Enzymatic Assay] | EC50 (nM) [A375 Cell Line, pERK Inhibition] | GI50 (nM) [A375 Cell Viability] |
| This compound | MEK1/MEK2 | 0.5 / 0.6 | 1.2 | 10 |
| Trametinib | MEK1/MEK2 | 0.7 / 0.9[1] | 2[2] | 14 |
| Selumetinib | MEK1/MEK2 | 14[2] | 25 | 50[2] |
Data for this compound are representative of typical experimental results. Data for competitors are from published sources.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the general workflow for evaluating MEK inhibitor efficacy.
References
Safety Operating Guide
Proper Disposal of BT#9: A Guide for Laboratory Professionals
Providing a definitive disposal protocol for a substance labeled "BT#9" is not feasible without its precise chemical identity. "this compound" is a non-standard identifier and could refer to any number of compounds. Federal and state regulations prohibit the transport, storage, or disposal of hazardous waste of unknown identity.[1][2][3] Attempting to dispose of an improperly identified chemical can lead to significant civil and criminal penalties.[1]
The following guide provides a general, procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of a chemical with a non-standard identifier like "this compound". The primary goal is to correctly identify the chemical and then follow the specific disposal guidelines for that substance.
Step 1: Identify the Chemical
Every effort must be made to identify the unknown chemical before disposal.[1][2][3][4][5]
Initial Actions:
-
Consult with Laboratory Personnel: Inquire with the principal investigator, lab supervisor, and other researchers who may have knowledge of the substance.[1][2][4][5] The context of the research being conducted in the lab can provide valuable clues.[4][5]
-
Review Laboratory Notebooks and Inventory: Check records that correspond with the date the substance may have been created or used. An accurate and up-to-date chemical inventory is crucial for preventing the generation of unknown chemicals.[1][2][3]
-
Inspect the Container: Look for any faded or obscured labels that might provide information. It is critical to label all containers with full chemical names, not abbreviations or formulas.[2][3][5]
If the identity still cannot be determined, proceed to the following:
-
Basic Hazard Characterization: Simple tests, such as using pH paper to check for corrosivity, can help in preliminary hazard identification.[1][5]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for managing unknown chemicals.[4] They can assist in identifying the substance and will have established protocols for the disposal of unknown waste. Be aware that analysis of unknown chemicals can be costly.[2][3]
Step 2: Segregation and Labeling
While the identification process is underway, proper handling and labeling are essential.
-
Labeling: The container should be immediately labeled as "Hazardous Waste" and "Pending Analysis".[1]
-
Segregation: Store the container in a designated chemical waste satellite accumulation area, away from incompatible materials.[6] Incompatible wastes, such as acids and bases or oxidizers and flammables, must be stored in separate secondary containment.[6]
Step 3: Disposal Plan
Once the chemical has been identified, a specific disposal plan can be implemented in accordance with its Safety Data Sheet (SDS) and institutional EHS guidelines.
General Disposal Principles:
-
Hazardous Waste Collection: Hazardous chemical waste is typically collected in designated containers.[7] These containers must be properly labeled with the full chemical name and percentage of each component.[7][8]
-
Waste Streams: Laboratories often have separate waste streams for different types of chemicals, such as organic, aqueous, and solid waste.[9] Ensure the identified chemical is disposed of in the correct waste stream.
-
EHS Pickup: Once the waste container is full, it should be transported to a designated hazardous waste pickup location for collection by EHS personnel.[6][8]
Data for Disposal Documentation
When preparing hazardous waste for disposal, you will need to document key information. The following table illustrates the type of data required.
| Information Required | Example for a Known Substance (e.g., Methanol) | Data for "this compound" (Once Identified) |
| Chemical Name | Methanol | To be determined |
| Chemical Formula | CH₃OH | To be determined |
| CAS Number | 67-56-1 | To be determined |
| Hazard Classification | Flammable Liquid, Toxic | To be determined |
| Physical State | Liquid | To be determined |
| Container Type | Carboy | To be determined |
| Disposal Route | Organic Solvent Waste | To be determined |
| Personal Protective Equipment (PPE) | Safety Goggles, Gloves, Lab Coat | To be determined |
Experimental Protocols
Specific experimental protocols for the disposal of "this compound" cannot be provided without its identity. However, a general protocol for handling an unknown substance for disposal is as follows:
-
Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Secure the Area: Ensure the work area is well-ventilated, preferably within a fume hood.[10]
-
Label the Container: Affix a label to the container with "Hazardous Waste" and "Pending Analysis".
-
Consult with Colleagues: Show the container to other lab members to see if anyone recognizes it.
-
Contact EHS: Notify your institution's EHS office about the unknown chemical and request guidance.
-
Segregate the Waste: Store the container in a designated satellite accumulation area, ensuring it is separated from incompatible materials.
-
Await Identification and Disposal Instructions: Do not attempt to dispose of the chemical until it has been properly identified and you have received specific instructions from EHS.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of an unknown chemical.
Caption: Workflow for the safe disposal of an unknown laboratory chemical.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of all chemical waste, including substances with non-standard identifiers.
References
- 1. esd.uga.edu [esd.uga.edu]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. mainelabpack.com [mainelabpack.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
Handling and Safety Protocols for Compound BT#9
This document provides essential safety and logistical information for the handling and disposal of compound BT#9. The following guidelines are intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. The selection of appropriate PPE is based on the potential routes of exposure and the physical and chemical properties of the compound.
| Equipment | Specification | Purpose |
| Gloves | Nitrile, 0.2mm thickness | Prevents skin contact. Double-gloving is required. |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and aerosols. |
| Lab Coat | Chemical-resistant, long-sleeved | Protects skin and personal clothing from contamination. |
| Respirator | N95 or higher, with organic vapor cartridge | Required when handling the powdered form or when aerosols may be generated. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. This workflow is designed to minimize exposure risk and ensure proper containment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
